Product packaging for 1-(3-Methylbutyl)pyrrole(Cat. No.:CAS No. 13679-79-3)

1-(3-Methylbutyl)pyrrole

Cat. No.: B15184123
CAS No.: 13679-79-3
M. Wt: 137.22 g/mol
InChI Key: QNFYLUDPMZVIOW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)pyrrole is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B15184123 1-(3-Methylbutyl)pyrrole CAS No. 13679-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-9(2)5-8-10-6-3-4-7-10/h3-4,6-7,9H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFYLUDPMZVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13679-79-3
Record name 1H-Pyrrole, 1-(3-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-METHYLBUTYL)PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EWI965J68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-(3-Methylbutyl)pyrrole from Isoamylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-methylbutyl)pyrrole, a valuable heterocyclic compound, from the readily available starting material isoamylamine. The primary synthetic routes discussed are the Paal-Knorr and Clauson-Kaas pyrrole syntheses, with a focus on a modern, efficient, and high-yielding microwave-assisted Clauson-Kaas protocol. This document includes detailed experimental procedures, tabulated quantitative data, reaction mechanisms, and workflows visualized with Graphviz to facilitate understanding and replication in a laboratory setting.

Introduction

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing heterocyclic scaffolds that are ubiquitous in natural products, pharmaceuticals, and functional materials. The N-alkylation of the pyrrole ring allows for the modulation of its physicochemical and biological properties. This compound, also known as N-isopentylpyrrole, is a useful building block in organic synthesis and drug discovery. This guide details its synthesis from isoamylamine, providing a practical resource for researchers in the field.

Synthetic Pathways

The most common and effective methods for the synthesis of N-substituted pyrroles from primary amines are the Paal-Knorr and Clauson-Kaas reactions. Both pathways involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, isoamylamine, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[3]

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is a versatile modification of the Paal-Knorr reaction that utilizes a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran.[4][5] This reagent, upon acid catalysis, hydrolyzes in situ to form the reactive 1,4-dicarbonyl species. This method is often preferred due to the stability and commercial availability of 2,5-dimethoxytetrahydrofuran.[4][5] Recent advancements have introduced milder and more efficient protocols, including microwave-assisted reactions.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via a microwave-assisted Clauson-Kaas reaction, a method known for its high efficiency and reduced reaction times.[6]

Materials and Equipment
  • Reactants:

    • Isoamylamine (3-methylbutan-1-amine), ≥99%

    • 2,5-Dimethoxytetrahydrofuran, 98%

    • Iodine (I₂), ≥99.8%

  • Solvents:

    • Diethyl ether, anhydrous

  • Equipment:

    • Automated microwave synthesizer

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

    • Apparatus for vacuum distillation

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel)

Synthesis Procedure
  • Reaction Setup: In a microwave-safe reaction vessel, combine isoamylamine (1.0 mmol, 0.087 g, 0.11 mL), 2,5-dimethoxytetrahydrofuran (1.2 mmol, 0.158 g, 0.16 mL), and a catalytic amount of iodine (5 mol%, 0.013 g).

  • Microwave Irradiation: Place the sealed vessel in the automated microwave synthesizer and irradiate the mixture. The reaction progress should be monitored by TLC. Typical reaction times for aliphatic amines in similar reactions are in the range of 5-15 minutes at a temperature of 120-150°C.[6]

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Add diethyl ether (10 mL) to the vessel and stir the mixture.

  • Purification: Filter the mixture to remove any solid residues. The filtrate contains the desired product. Evaporate the diethyl ether using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

Reactant and Product Properties
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Isoamylamine3-Methylbutan-1-amineC₅H₁₃N87.16
2,5-Dimethoxytetrahydrofuran2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16
This compoundThis compoundC₉H₁₅N137.22
Reaction Conditions and Yield
Reaction TypeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Microwave-assisted Clauson-KaasI₂ (5 mol%)Solvent-free120-150 (est.)5-15 (est.)75-98 (typical for similar amines)[6]
Classical Clauson-KaasAcetic AcidAcetic AcidReflux>6059-95 (typical)[4]
Paal-KnorrAcid (e.g., HCl)VariousHeatVariable>60 (typical)[3]
Spectroscopic Data for this compound
Spectroscopic DataChemical Shift (ppm) or Wavenumber (cm⁻¹)
¹H NMR (est.)~6.6 (t, 2H, Hα-pyrrole), ~6.1 (t, 2H, Hβ-pyrrole), ~3.8 (t, 2H, N-CH₂), ~1.7 (m, 1H, CH), ~1.5 (q, 2H, CH₂), ~0.9 (d, 6H, 2xCH₃)
¹³C NMR 120.9 (Cα), 108.3 (Cβ), 47.9 (N-CH₂), 38.5 (CH₂), 25.9 (CH), 22.4 (CH₃)
IR (est.)~3100-2800 (C-H stretching), ~1500-1400 (C=C stretching of pyrrole ring), ~1300-1000 (C-N stretching)
MS (GC-MS) Molecular Ion (M⁺) at m/z = 137

Note: Estimated ¹H NMR and IR data are based on typical values for N-alkylpyrroles.

Mandatory Visualizations

Reaction Workflow

G reagents Isoamylamine + 2,5-Dimethoxytetrahydrofuran + I₂ (cat.) microwave Microwave Irradiation (120-150°C, 5-15 min) reagents->microwave workup Work-up (Addition of Diethyl Ether) microwave->workup filtration Filtration workup->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Clauson-Kaas Reaction Mechanism

G cluster_0 In-situ formation of 1,4-dicarbonyl cluster_1 Condensation and Cyclization 2,5-DMTHF 2,5-Dimethoxytetrahydrofuran Protonation Protonation & Ring Opening (Acid Catalyst) 2,5-DMTHF->Protonation Dicarbonyl Succinaldehyde derivative Protonation->Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Isoamylamine Isoamylamine Isoamylamine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Mechanism of the Clauson-Kaas synthesis of this compound.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound from isoamylamine. The microwave-assisted Clauson-Kaas reaction provides a rapid and high-yielding route to the desired product under solvent-free conditions, aligning with the principles of green chemistry. The provided experimental protocol, along with the tabulated data and mechanistic diagrams, serves as a valuable resource for researchers engaged in the synthesis of N-substituted pyrroles for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-Methylbutyl)pyrrole. Due to the limited availability of specific experimental data for this compound, this document also includes generalized, detailed experimental protocols for the synthesis, purification, and determination of key physicochemical properties applicable to N-substituted pyrroles.

Core Physicochemical Data

This compound, also known as N-isoamylpyrrole, is a derivative of pyrrole with a 3-methylbutyl group attached to the nitrogen atom.[1] The following table summarizes its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₅N[2]
Molecular Weight 137.22 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 13679-79-3[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Kovats Retention Index (Standard Polar Column) 1378, 1392[1][2]

Experimental Protocols

While specific experimental data for this compound is scarce in publicly available literature, the following sections detail established methodologies for the synthesis, purification, and characterization of similar N-substituted pyrroles.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and effective method for the preparation of substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the required 1,4-dicarbonyl compound, and 3-methyl-1-butanamine is the primary amine.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methyl-1-butanamine (Isoamylamine)

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran and an equimolar amount of 3-methyl-1-butanamine.

  • Add glacial acetic acid as a solvent and catalyst. The amount should be sufficient to dissolve the reactants.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound into the distillation flask.

  • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

  • Begin heating the distillation flask gently with a heating mantle.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at a constant temperature. This corresponds to the boiling point of this compound at the applied pressure.

  • Discard any initial forerun and the residue left in the distillation flask.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be determined on a microscale using a Thiele tube.[3]

Materials:

  • Purified this compound

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Attach a small test tube containing a small sample of this compound to a thermometer.

  • Place a capillary tube, with its sealed end up, into the small test tube.

  • Place the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.[3]

  • Gently heat the side arm of the Thiele tube.[3]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Stop heating and observe the sample as it cools.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Purified this compound

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath (for temperature control)

Procedure:

  • Measure the mass of a clean, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Place the filled pycnometer in a water bath at a specific temperature (e.g., 20°C) to allow it to equilibrate.

  • Remove any excess liquid that expands out of the capillary opening.

  • Dry the outside of the pycnometer and measure its mass.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).

  • Calculate the density by dividing the mass of the liquid by its volume.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis (Paal-Knorr) cluster_purification Purification Reactants 2,5-Dimethoxytetrahydrofuran + 3-Methyl-1-butanamine Reaction Reflux in Glacial Acetic Acid Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

General workflow for synthesis and purification.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathway involvement of this compound. The broader class of pyrrole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them important scaffolds in drug discovery.[4][5][6] Further research is required to elucidate any potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole. Pyrrole and its derivatives are a significant class of heterocyclic compounds that are fundamental components of many biologically active molecules and pharmaceutical agents.[1][2][3][4] The pyrrole ring is a key structural motif in natural products such as heme, chlorophyll, and vitamin B12, and it is present in numerous synthetic drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer activities.[1][5] This document consolidates the available chemical, physical, and synthetic data for this compound, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identification and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

IdentifierValue
CAS Number 13679-79-3 [6]

The compound is also known by several synonyms, which are listed in the table below.

Synonyms
1H-Pyrrole, 1-(3-methylbutyl)-[6]
N-Isoamylpyrrole[6]
1-(3-methylbutyl)-1H-pyrrole[6]
N-(3-methylbutyl)pyrrole[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally derived values and computationally predicted properties.

PropertyValueSource
Molecular Formula C₉H₁₅NPubChem[6]
Molecular Weight 137.22 g/mol PubChem[6]
XLogP3-AA (Computed) 2.3PubChem[6]
Topological Polar Surface Area (Computed) 4.9 ŲPubChem[6]
Kovats Retention Index (Standard polar) 1378, 1392NIST[7]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of chemical compounds. The following spectral information is available for this compound.

  • Mass Spectrometry: GC-MS data is available through the NIST WebBook and PubChem, which can be used for molecular weight confirmation and fragmentation pattern analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available on PubChem. This data is essential for determining the carbon framework of the molecule.

Synthesis

The most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[8][9][10][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-methyl-1-butanamine (isoamylamine).

General Paal-Knorr Synthesis of N-Substituted Pyrroles

The general reaction scheme for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:

Paal-Knorr Synthesis cluster_reactants Reactants cluster_product Product diketone 1,4-Dicarbonyl Compound pyrrole N-Substituted Pyrrole diketone->pyrrole + R-NH₂ (Acid Catalyst) amine Primary Amine (R-NH₂) amine->pyrrole

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Proposed Synthesis of this compound

For the specific synthesis of this compound, the reaction would involve 2,5-hexanedione and 3-methyl-1-butanamine.

Synthesis_of_1-3-Methylbutylpyrrole cluster_reactants Starting Materials cluster_product Product hexanedione 2,5-Hexanedione product This compound hexanedione->product + isoamylamine 3-Methyl-1-butanamine (Isoamylamine) isoamylamine->product Acid Catalyst, Heat (-2 H₂O)

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1 equivalent) and the primary amine (e.g., 3-methyl-1-butanamine, 1-1.2 equivalents).

  • Solvent and Catalyst: The reaction can be carried out neat or in a suitable solvent such as ethanol, acetic acid, or toluene. A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) is often added to facilitate the reaction.[9]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent, if used, is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation to yield the pure N-substituted pyrrole.

Biological Activity and Drug Development Potential

While the pyrrole scaffold is of significant interest in medicinal chemistry due to its presence in a vast number of biologically active compounds, there is currently no specific information available in the public domain regarding the biological activity, signaling pathway involvement, or direct application in drug development of This compound .

The broader class of pyrrole-containing molecules has been shown to exhibit a wide range of pharmacological properties, including:

  • Anticancer [5]

  • Antimicrobial [1]

  • Antiviral [5]

  • Anti-inflammatory [2]

The lipophilic isoamyl group in this compound may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is required to explore the potential biological activities of this specific compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential scaffold for the design and synthesis of new therapeutic agents.

Logical Relationships in Drug Discovery

The exploration of novel compounds like this compound within a drug discovery program typically follows a structured workflow.

Drug_Discovery_Workflow A Compound Synthesis (e.g., Paal-Knorr) B Structural Characterization (NMR, MS) A->B C In vitro Biological Screening B->C D Hit Identification C->D E Lead Optimization D->E E->C Structure-Activity Relationship (SAR) Studies F Preclinical Development E->F

Caption: A simplified workflow for drug discovery.

This diagram illustrates the logical progression from the synthesis and characterization of a new chemical entity to its evaluation in biological systems and subsequent development. The process is often iterative, with feedback from biological testing guiding further chemical synthesis and optimization.

References

Solubility of 1-(3-Methylbutyl)pyrrole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methylbutyl)pyrrole, a substituted pyrrole of interest in various chemical research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the known properties of pyrrole and its derivatives, alongside detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include its molecular structure, polarity, and the properties of the organic solvent.

This compound consists of a polar pyrrole ring and a nonpolar 3-methylbutyl (isoamyl) side chain. The pyrrole ring, with its nitrogen heteroatom, can participate in dipole-dipole interactions and potentially hydrogen bonding (as a hydrogen bond acceptor). The alkyl side chain, however, is nonpolar and will primarily interact through weaker van der Waals forces. The overall solubility will be a balance of these competing characteristics.

Qualitative Solubility Assessment

Based on this, this compound is expected to be:

  • Highly soluble in nonpolar to moderately polar aprotic solvents such as diethyl ether, acetone, and dimethyl sulfoxide (DMSO).[1] The nonpolar alkyl chain will interact favorably with these solvents, while the pyrrole ring's polarity is also accommodated.

  • Soluble in alcohols like methanol and ethanol, though the solubility might be slightly less than in aprotic solvents of similar polarity due to the disruption of the alcohol's hydrogen-bonding network.

  • Sparingly soluble to insoluble in highly polar protic solvents like water.

It is crucial to note that this is a qualitative prediction. For any research or development application, the empirical determination of solubility is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been published. Researchers requiring precise solubility values will need to perform experimental determinations. The following table is provided as a template for recording such experimental data.

Organic SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH32.0425Data not availableData not available
EthanolC₂H₅OH46.0725Data not availableData not available
AcetoneCH₃COCH₃58.0825Data not availableData not available
Diethyl Ether(C₂H₅)₂O74.1225Data not availableData not available
Dimethyl Sulfoxide(CH₃)₂SO78.1325Data not availableData not available

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a liquid solute in an organic solvent is the isothermal equilibrium method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle. If necessary, the samples can be centrifuged to facilitate the separation of the excess solute.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a syringe fitted with a chemically resistant filter. This step is critical to avoid transferring any undissolved solute.

  • Dilution: Accurately dilute the extracted aliquot with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination A Preparation of Supersaturated Solution (Excess solute in known volume of solvent) B Equilibration (Constant temperature agitation for 24-48h) A->B C Phase Separation (Settling or centrifugation) B->C D Extraction of Supernatant (Using syringe and filter) C->D E Dilution of Aliquot (To fall within analytical range) D->E F Quantitative Analysis (GC or HPLC) E->F G Calculation of Solubility (g/100mL or mol/L) F->G

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the thermal properties of N-substituted pyrroles. It covers the theoretical aspects of thermal stability, potential decomposition pathways, and detailed methodologies for experimental analysis.

Expected Thermal Behavior and Stability

The thermal stability of 1-(3-methylbutyl)pyrrole is governed by the integrity of the pyrrole ring and the strength of the N-alkyl bond. Pyrrole itself is an aromatic heterocycle with considerable thermal stability due to the delocalization of π-electrons within the ring. The initiation of its thermal decomposition typically occurs at high temperatures, with studies on pyrrole pyrolysis showing decomposition beginning around 925 K (652 °C) and proceeding through isomerization to 2H-pyrrole (pyrrolenine) followed by C-N bond cleavage and ring-opening.

The presence of the 3-methylbutyl substituent on the nitrogen atom is expected to influence the overall thermal stability. The C-N bond connecting the alkyl group to the pyrrole ring is generally the weakest point in the molecule and is likely to be the initial site of fragmentation during thermal decomposition. The branched nature of the 3-methylbutyl group may also play a role in the decomposition mechanism, potentially favoring certain fragmentation pathways. In the context of polymers, N-alkyl pyrrole moieties have been shown to act as radical scavengers at elevated temperatures, which can contribute to increased thermo-oxidative stability through crosslinking reactions.

Potential Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism. The primary decomposition pathways are hypothesized to be:

  • Homolytic Cleavage of the N-Alkyl Bond: This would result in the formation of a pyrrolyl radical and a 3-methylbutyl radical. The subsequent reactions of these radicals would lead to a complex mixture of smaller volatile compounds.

  • Intramolecular Hydrogen Transfer and Elimination: A hydrogen atom from the alkyl chain could be transferred to the pyrrole ring, leading to the elimination of an alkene (e.g., 3-methyl-1-butene) and the formation of pyrrole.

  • Ring Opening: Following or concurrent with initial side-chain fragmentation, the pyrrole ring can open to form various nitrogen-containing aliphatic compounds.

The exact distribution of decomposition products will be highly dependent on the experimental conditions, particularly the temperature, heating rate, and atmosphere.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Data Presentation:

ParameterValue
Onset Decomposition Temperature (°C)To be determined
Temperature of Maximum Decomposition Rate (°C)To be determined
Final Residue at 800 °C (%)To be determined

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For thermal decomposition, an exothermic peak is often observed. The onset temperature and the enthalpy of decomposition can be calculated.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
DecompositionTo be determinedTo be determinedTo be determined

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Sample Preparation: A very small amount of this compound (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in the pyrolyzer, which is interfaced with the GC injector.

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase. A typical GC temperature program would be to hold at a low temperature (e.g., 40 °C) and then ramp up to a high temperature (e.g., 300 °C).

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Data Presentation:

Retention Time (min)Identified CompoundProbable Structure
To be determinedTo be determinedTo be determined
To be determinedTo be determinedTo be determined
To be determinedTo be determinedTo be determined

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh Sample (1-10 mg) start->weigh place Place in Crucible weigh->place purge Purge with Inert Gas place->purge heat Heat at Constant Rate purge->heat measure Measure Mass Loss heat->measure plot Plot TGA/DTG Curves measure->plot determine Determine Key Temps plot->determine end End determine->end DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh Sample (1-5 mg) start->weigh seal Seal in DSC Pan weigh->seal purge Purge Cell seal->purge heat Heat Sample & Ref purge->heat measure Measure Heat Flow heat->measure plot Plot DSC Thermogram measure->plot analyze Analyze Peaks plot->analyze end End analyze->end PyGCMS_Workflow prep Sample Preparation pyrolysis Pyrolysis prep->pyrolysis gc Gas Chromatography Separation pyrolysis->gc Volatile Fragments ms Mass Spectrometry Detection gc->ms Separated Components data Data Analysis & Library Search ms->data

In-Depth Technical Guide: Electronic Properties of 1-(3-Methylbutyl)pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 1-(3-Methylbutyl)pyrrole and its derivatives. The document details synthesis methodologies, experimental protocols for characterization, and presents quantitative data on the electronic characteristics of these compounds.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and materials science. The substituent at the nitrogen atom significantly influences the electronic properties of the pyrrole ring. The 1-(3-Methylbutyl) group, also known as the isoamyl group, is a bulky alkyl substituent that can modulate the solubility, steric hindrance, and electronic nature of the pyrrole core. Understanding the electronic properties of these derivatives is essential for their application in areas such as the development of novel therapeutic agents and organic electronic materials.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods, with the Paal-Knorr synthesis being a prominent and versatile approach.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-methylbutan-1-amine, to form the corresponding pyrrole.[1][2][3] The reaction is typically carried out under neutral or weakly acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of this compound

  • Reactants:

    • 2,5-Hexanedione (1,4-dicarbonyl compound)

    • 3-Methylbutan-1-amine (isoamylamine)

    • Acetic acid (catalyst, optional)

    • Ethanol or another suitable solvent

  • Procedure: a. In a round-bottom flask, dissolve 2,5-hexanedione and a molar excess of 3-methylbutan-1-amine in ethanol. b. Add a catalytic amount of acetic acid to the mixture. c. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The workflow for the Paal-Knorr synthesis is illustrated in the following diagram:

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product 2_5_Hexanedione 2,5-Hexanedione Mixing Mixing in Solvent 2_5_Hexanedione->Mixing 3_Methylbutan_1_amine 3-Methylbutan-1-amine 3_Methylbutan_1_amine->Mixing Reflux Reflux with Catalyst Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Figure 1: Workflow for the Paal-Knorr synthesis of this compound.

Electronic Properties and Characterization

The electronic properties of this compound derivatives can be investigated using a combination of electrochemical, spectroscopic, and computational methods.

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the oxidation and reduction behavior of these compounds. The oxidation potential of the pyrrole ring is a key parameter that reflects its electron-donating ability.

Experimental Protocol: Cyclic Voltammetry

  • Instrumentation:

    • Potentiostat

    • Three-electrode cell:

      • Working electrode (e.g., glassy carbon or platinum)

      • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

      • Counter electrode (e.g., platinum wire)

  • Sample Preparation: a. Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). b. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Measurement: a. Immerse the electrodes in the solution. b. Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). c. Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

The general workflow for a cyclic voltammetry experiment is depicted below:

Cyclic_Voltammetry_Workflow Sample_Prep Sample Preparation (Compound + Solvent + Electrolyte) Deoxygenation Deoxygenation (Inert Gas Purge) Sample_Prep->Deoxygenation Cell_Assembly Three-Electrode Cell Assembly Deoxygenation->Cell_Assembly Measurement Potential Scan and Current Measurement Cell_Assembly->Measurement Data_Analysis Data Analysis (Voltammogram) Measurement->Data_Analysis

Figure 2: General workflow for a cyclic voltammetry experiment.

Quantitative Data:

CompoundOxidation Potential (V vs. ref)Reference
N-methylpyrrole+0.690 (vs. Cu)[4]
This compoundEstimated: ~0.7-0.8 (vs. Ag/AgCl)Estimate

Note: The estimated value is based on the expected electronic effect of the alkyl chain and should be confirmed experimentally.

Spectroscopic Properties: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be correlated with the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Sample Preparation: a. Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). b. Prepare a blank solution containing only the solvent.

  • Measurement: a. Record the baseline spectrum using the blank solution. b. Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm). c. Identify the wavelength of maximum absorbance (λmax).

Quantitative Data:

The UV-Vis absorption spectrum of pyrrole typically shows a strong absorption band around 210 nm. The position of this band can be influenced by the substituent on the nitrogen atom and the solvent used. For this compound, the λmax is expected to be in a similar region.

Compoundλmax (nm)SolventReference
Pyrrole~210Various[5]
This compoundEstimated: ~210-220VariousEstimate

Note: The estimated value is based on the typical absorption of N-alkylpyrroles and should be confirmed experimentally.

Computational Chemistry: HOMO-LUMO Energy Levels

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are crucial parameters for understanding the reactivity and electronic behavior of a compound. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Computational Protocol:

  • Software:

    • Gaussian, ORCA, or other quantum chemistry software packages.

  • Methodology: a. Build the 3D structure of the this compound derivative. b. Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). c. Calculate the molecular orbital energies (HOMO and LUMO) from the optimized geometry. d. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO.

The relationship between experimental and computational data is outlined below:

Data_Relationship cluster_experimental Experimental Characterization cluster_computational Computational Modeling CV Cyclic Voltammetry (Oxidation Potential) DFT Density Functional Theory (HOMO, LUMO, ΔE) CV->DFT Correlates with HOMO energy UV_Vis UV-Vis Spectroscopy (λmax) UV_Vis->DFT Correlates with HOMO-LUMO gap

Figure 3: Relationship between experimental and computational electronic property data.

Quantitative Data (Calculated):

While specific DFT calculations for this compound are not published, we can estimate the HOMO-LUMO gap based on calculations for similar N-alkylpyrroles.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrrole-5.621.987.60
This compoundEstimated: ~ -5.5Estimated: ~ 2.0Estimated: ~ 7.5

Note: These are estimated values based on typical results for N-alkylpyrroles from DFT calculations and require specific computation for confirmation.

Conclusion

The electronic properties of this compound derivatives are governed by the interplay of the pyrrole ring's aromaticity and the electronic effects of the N-substituent. This guide has provided an overview of the key synthetic methods and characterization techniques used to evaluate these properties. The presented experimental protocols and estimated quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this important class of compounds. Experimental validation of the estimated values is highly recommended for specific applications.

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole, via the Paal-Knorr synthesis. This method offers a reliable and straightforward route to N-substituted pyrroles, which are important heterocyclic motifs in medicinal chemistry and materials science. The protocol described herein utilizes the acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with a primary amine.

Introduction

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. For the synthesis of N-substituted pyrroles, a 1,4-dicarbonyl compound is condensed with a primary amine, typically under acidic conditions. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This application note details a specific protocol for the synthesis of this compound, a compound of interest in the development of novel chemical entities.

Reaction Scheme

The synthesis of this compound can be achieved by reacting a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its surrogate 2,5-dimethoxytetrahydrofuran, with 3-methyl-1-butylamine in the presence of an acid catalyst.

Route 1: From 2,5-Hexanedione

Route 2: From 2,5-Dimethoxytetrahydrofuran

Experimental Protocol

This protocol describes the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and 3-methyl-1-butylamine using acetic acid as the catalyst.

Materials and Equipment:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methyl-1-butylamine (Isoamylamine)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq).

  • Add glacial acetic acid as the solvent and catalyst.

  • Add 3-methyl-1-butylamine (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterValue
Product Name This compound
Synonyms N-Isoamylpyrrole, 1-(3-methylbutyl)-1H-pyrrole
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not specified
Typical Yield 80-95% (based on general Paal-Knorr yields)
Purity (by GC-MS/NMR) >95%

Characterization Data:

TechniqueData
¹H NMR Expected signals around: δ 6.6 (t, 2H, pyrrole Hα), δ 6.1 (t, 2H, pyrrole Hβ), δ 3.8 (t, 2H, N-CH₂), δ 1.7 (m, 1H, CH), δ 1.5 (q, 2H, CH₂), δ 0.9 (d, 6H, 2xCH₃) ppm.
¹³C NMR Expected signals around: δ 120.7 (Cα), δ 107.9 (Cβ), δ 48.5 (N-CH₂), δ 38.2 (CH₂), δ 25.8 (CH), δ 22.4 (CH₃) ppm.
IR Expected peaks around: 3100-2800 cm⁻¹ (C-H stretch), 1500-1400 cm⁻¹ (C=C stretch of pyrrole ring).
MS (EI) Expected molecular ion peak (M⁺) at m/z = 137.

Visualizations

Experimental Workflow Diagram

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 2,5-Dimethoxytetrahydrofuran Reaction Paal-Knorr Condensation (Acetic Acid, Reflux) Reactant1->Reaction Reactant2 3-Methyl-1-butylamine Reactant2->Reaction Workup Neutralization (NaHCO₃) Extraction (Et₂O) Washing (H₂O, Brine) Reaction->Workup Purification Drying (MgSO₄) Filtration Concentration Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Reaction Mechanism Diagram

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclized_Intermediate Cyclized Dihydroxypyrrolidine Hemiaminal->Cyclized_Intermediate Intramolecular Attack Dehydration Dehydration (-2 H₂O) Cyclized_Intermediate->Dehydration Pyrrole N-Substituted Pyrrole Dehydration->Pyrrole

Application of 1-(3-Methylbutyl)pyrrole in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole, in organic synthesis. It includes key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Introduction

This compound is a substituted pyrrole derivative that serves as a versatile building block in organic synthesis. The presence of the N-isoamyl group influences the electronic properties and solubility of the pyrrole ring, making it a useful intermediate in the synthesis of various target molecules, including biologically active compounds. This document outlines its synthesis and subsequent functionalization through established organic reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles like this compound is the Paal-Knorr synthesis.[1][2][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran is a convenient and commonly used precursor to the required 1,4-dicarbonyl species, which reacts with 3-methyl-1-butanamine.

Paal-Knorr Pyrrole Synthesis: Logical Workflow

paal_knorr reagents 2,5-Dimethoxytetrahydrofuran + 3-Methyl-1-butanamine reaction Paal-Knorr Reaction reagents->reaction Acid catalyst (e.g., Acetic Acid) product This compound reaction->product

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methyl-1-butanamine (Isoamylamine)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-dimethoxytetrahydrofuran (1.0 eq) and 3-methyl-1-butanamine (1.1 eq) in glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux and stirred for 3-4 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

ReactantMolar RatioReaction Time (h)Temperature (°C)Yield (%)
2,5-Dimethoxytetrahydrofuran1.03-4Reflux85-95
3-Methyl-1-butanamine1.13-4Reflux85-95

Functionalization of this compound

Once synthesized, the this compound ring can be functionalized using various electrophilic substitution reactions. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[5][6]

Vilsmeier-Haack Formylation: Reaction Pathway

vilsmeier_haack start This compound reagent Vilsmeier Reagent (POCl3, DMF) start->reagent Electrophilic Attack intermediate Iminium Salt Intermediate reagent->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product This compound-2-carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (1.1 eq) is added dropwise to a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of this compound (1.0 eq) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound-2-carbaldehyde.

ReactantMolar RatioReaction Time (h)Temperature (°C)Yield (%)
This compound1.02-30 to RT75-85
POCl₃1.12-30 to RT75-85
DMF3.02-30 to RT75-85

Application in the Synthesis of DNA Minor-Groove Binders

A significant application of this compound derivatives is in the synthesis of DNA minor-groove binders. Specifically, N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide has been reported as a key intermediate. The synthesis of this molecule involves a multi-step sequence starting from a functionalized pyrrole.

Synthetic Pathway to a DNA Minor-Groove Binder Intermediate

MGB_synthesis start Ethyl 4-nitro-1H-pyrrole-2-carboxylate alkylation Alkylation start->alkylation 1-Bromo-3-methylbutane, Base intermediate1 Ethyl 1-isopentyl-4-nitro- 1H-pyrrole-2-carboxylate alkylation->intermediate1 hydrolysis Saponification intermediate1->hydrolysis NaOH, EtOH/H₂O intermediate2 1-Isopentyl-4-nitro- 1H-pyrrole-2-carboxylic acid hydrolysis->intermediate2 coupling Amide Coupling intermediate2->coupling N,N-Dimethyl-1,3-propanediamine, Coupling agent (e.g., EDC) product N-[3-(dimethylamino)propyl]-1-isopentyl- 4-nitro-1H-pyrrole-2-carboxamide coupling->product

References

Application Note: 1-(3-Methylbutyl)pyrrole as a Building Block for Solution-Processable Conducting Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrole-based conducting polymers have been the subject of intense research for decades owing to their unique electronic properties, environmental stability, and potential for broad applications in areas such as organic electronics, sensors, and biomedical devices.[1][2] However, the rigid backbone of many conducting polymers, such as polypyrrole, often leads to poor solubility, limiting their processability and the fabrication of thin-film devices.[3] A common strategy to overcome this limitation is the introduction of flexible alkyl side chains onto the pyrrole monomer. This application note describes the use of 1-(3-Methylbutyl)pyrrole as a monomer for the synthesis of a soluble conducting polymer, poly(this compound), suitable for the fabrication of functional materials through solution-based techniques. The 3-methylbutyl (isoamyl) group enhances solubility in common organic solvents, enabling applications in printed electronics and coatings.

Key Applications

  • Organic Field-Effect Transistors (OFETs): The enhanced solubility allows for the deposition of uniform, thin films of the conducting polymer, which is a critical requirement for the active layer in OFETs.[1]

  • Printable Electronics: The solubility of poly(this compound) makes it compatible with inkjet and screen printing technologies for the fabrication of flexible electronic circuits and sensors.

  • Anti-static Coatings: Solution processability allows for the easy application of thin, transparent, conductive coatings on various substrates to prevent electrostatic discharge.

  • Sensors: The polymer's conductivity can be modulated by exposure to specific analytes, making it a candidate for chemical and biological sensors.

Properties of Poly(this compound)

A summary of the typical properties of poly(this compound) synthesized via chemical oxidative polymerization is presented in Table 1.

PropertyValueMethod of Measurement
Electrical Conductivity 10⁻² - 1 S/cm (doped)Four-Point Probe Method
Solubility > 10 mg/mL in Chloroform, THF, TolueneGravimetric Analysis
Molecular Weight (Mw) 15,000 - 30,000 g/mol Gel Permeation Chromatography
Optical Band Gap ~2.5 eVUV-Vis Spectroscopy
Thermal Stability (TGA) Stable up to 250 °CThermogravimetric Analysis

Table 1. Physical and electronic properties of poly(this compound).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the monomer via a modified Paal-Knorr synthesis.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methylbutan-1-amine (Isoamylamine)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) and glacial acetic acid (60 mL).

  • Slowly add 3-methylbutan-1-amine (8.7 g, 0.1 mol) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by slowly adding a 2 M aqueous solution of NaOH until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Protocol 2: Oxidative Polymerization of this compound

This protocol details the chemical oxidative polymerization of the monomer to yield soluble poly(this compound).

Materials:

  • This compound

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol

  • Beaker, magnetic stirrer, dropping funnel

Procedure:

  • In a 250 mL beaker, dissolve this compound (1.37 g, 10 mmol) in 100 mL of anhydrous chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (3.25 g, 20 mmol) in 50 mL of anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the stirred monomer solution over a period of 30 minutes at room temperature.

  • Continue stirring the reaction mixture for 24 hours. The solution will turn dark green/black, indicating polymerization.

  • Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Redissolve the polymer in a minimal amount of chloroform and re-precipitate in methanol to further purify the product.

  • Dry the final polymer product under vacuum at 40 °C for 24 hours.

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Monomer_Start 2,5-Dimethoxytetrahydrofuran + 3-Methylbutan-1-amine Monomer_Reaction Paal-Knorr Reaction (Reflux in Acetic Acid) Monomer_Start->Monomer_Reaction Monomer_Purification Extraction & Distillation Monomer_Reaction->Monomer_Purification Monomer_Product This compound Monomer_Purification->Monomer_Product Polymer_Start This compound + FeCl3 in Chloroform Monomer_Product->Polymer_Start Monomer Feed Polymer_Reaction Oxidative Polymerization (24h at RT) Polymer_Start->Polymer_Reaction Polymer_Purification Precipitation in Methanol Polymer_Reaction->Polymer_Purification Polymer_Product Poly(this compound) Polymer_Purification->Polymer_Product Structure_Property cluster_properties Material Properties Pyrrole Pyrrole Ring Monomer This compound Pyrrole->Monomer Polymer Poly(this compound) Pyrrole->Polymer contributes to Methylbutyl 3-Methylbutyl Group Methylbutyl->Monomer Methylbutyl->Polymer imparts Monomer->Polymer Polymerization Conductivity Electrical Conductivity Polymer->Conductivity exhibits Solubility Enhanced Solubility Polymer->Solubility Processability Solution Processability Solubility->Processability enables

References

Application Notes and Protocols: 1-(3-Methylbutyl)pyrrole in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Among these, polypyrrole (PPy) is a widely studied conductive polymer due to its high conductivity, good environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer, particularly at the N-position, allows for the tuning of the resulting polymer's properties, such as solubility, processability, and electrochemical behavior. The introduction of an N-substituent, like the 3-methylbutyl group, can enhance the solubility of the polymer in organic solvents, which is a significant advantage over the largely insoluble parent polypyrrole. However, bulky N-substituents can also influence the polymerization process and the final conductivity of the material.[2]

This document provides detailed application notes and protocols for the synthesis of conductive polymers using 1-(3-Methylbutyl)pyrrole as the monomer. While specific data for poly(this compound) is limited in the current literature, the methodologies and expected outcomes are based on established knowledge of N-substituted polypyrroles.

Data Presentation

The properties of poly(N-substituted pyrrole)s are highly dependent on the nature of the N-alkyl group. Generally, an increase in the steric bulk of the substituent leads to a decrease in electrical conductivity. The following table summarizes typical conductivity values for various poly(N-alkylpyrrole)s to provide a comparative context for the expected conductivity of poly(this compound).

PolymerN-SubstituentConductivity (S/cm)Reference
Polypyrrole (PPy)-H10 - 100
Poly(N-methylpyrrole)-CH₃10⁻² - 10⁻¹[2]
Poly(N-ethylpyrrole)-C₂H₅10⁻³ - 10⁻²[3]
Poly(N-butylpyrrole)-C₄H₉10⁻⁴ - 10⁻³[4]
Poly(this compound) -CH₂CH₂CH(CH₃)₂ Estimated: 10⁻⁵ - 10⁻⁴ Inference

Note: The conductivity of poly(this compound) is an estimation based on the trend observed with increasing alkyl chain length and steric hindrance.

Experimental Protocols

Two primary methods for the synthesis of poly(N-substituted pyrrole)s are chemical oxidative polymerization and electrochemical polymerization.

Protocol 1: Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer powder.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (or other suitable organic solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas supply

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve this compound (e.g., 0.5 g, 3.64 mmol) in anhydrous chloroform (e.g., 50 mL) under an argon or nitrogen atmosphere.

  • In a separate flask, prepare a solution of anhydrous ferric chloride (e.g., 2.36 g, 14.56 mmol, 4:1 molar ratio to monomer) in anhydrous chloroform (e.g., 50 mL).

  • Slowly add the ferric chloride solution to the monomer solution dropwise with vigorous stirring at room temperature.

  • The reaction mixture will gradually darken, indicating the onset of polymerization.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • After 24 hours, precipitate the polymer by adding the reaction mixture to a large volume of methanol (e.g., 500 mL).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 40-50 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This method is ideal for depositing a thin, uniform film of the conductive polymer onto an electrode surface.

Materials:

  • This compound (monomer)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Acetonitrile (anhydrous)

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Add the this compound monomer to the electrolyte solution to a final concentration of 0.1 M.

  • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the deoxygenated solution.

  • Connect the electrodes to the potentiostat/galvanostat.

  • Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiostatic: Apply a constant potential (e.g., 1.0 - 1.4 V vs. Ag/AgCl) until the desired film thickness is achieved. The exact potential should be determined from a prior cyclic voltammetry scan to be slightly above the monomer's oxidation potential.

    • Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit where the monomer oxidizes (e.g., 1.4 V) for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of inert gas.

Visualizations

Chemical_Synthesis Monomer This compound Reaction Polymerization (Stirring, 24h, RT) Monomer->Reaction Oxidant FeCl₃ (Oxidant) Oxidant->Reaction Solvent Anhydrous Chloroform Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Powder Drying->Polymer

Caption: Chemical synthesis of poly(this compound).

Experimental_Workflow chem_synth Chemical Polymerization ftir FTIR Spectroscopy chem_synth->ftir uv_vis UV-Vis Spectroscopy chem_synth->uv_vis conductivity Conductivity Measurement chem_synth->conductivity sem Scanning Electron Microscopy (SEM) chem_synth->sem electro_synth Electrochemical Polymerization electro_synth->ftir electro_synth->uv_vis cv Cyclic Voltammetry electro_synth->cv electro_synth->conductivity electro_synth->sem data_analysis Data Analysis & Interpretation ftir->data_analysis uv_vis->data_analysis cv->data_analysis conductivity->data_analysis sem->data_analysis

Caption: Experimental workflow for synthesis and characterization.

References

High-performance liquid chromatography (HPLC) method for 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the determination of 1-(3-Methylbutyl)pyrrole has been established. This application note provides a comprehensive protocol for the quantitative analysis of this compound, relevant for researchers, scientists, and professionals in drug development and quality control.

Application Note

Introduction

This compound is a substituted pyrrole derivative with potential applications in pharmaceutical and materials science research. A reliable and robust analytical method is crucial for its quantification in various matrices. This application note details a reversed-phase HPLC method with UV detection for the accurate and precise analysis of this compound. The method is suitable for purity assessments, stability studies, and quantification in reaction mixtures.

Chromatographic Conditions

A C18 stationary phase is employed to provide the necessary hydrophobicity for the retention of the relatively non-polar analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the efficient elution and separation of this compound from potential impurities. UV detection is performed at a wavelength where the pyrrole ring exhibits significant absorbance.

Method Validation Parameters

While a full validation was not conducted for this application note, the described method is based on established principles of HPLC and is expected to demonstrate good linearity, accuracy, and precision. Key validation parameters to consider for formal adoption of this method would include:

  • Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of this compound at different concentrations.

  • Accuracy: The accuracy of the method can be determined by spike and recovery experiments.

  • Precision: Method precision can be evaluated by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas and retention times.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • This compound reference standard.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes

4. Sample Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the sample solutions for analysis.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data

The following table summarizes the expected quantitative data for a typical analysis of this compound using the described HPLC method.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
14.2115.2
54.2276.5
104.21151.8
254.23380.1
504.22755.4
1004.211510.7

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Electrochemical Polymerization of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of pyrrole and its derivatives is a versatile method for the preparation of conductive and functional polymer films. N-substituted polypyrroles, in particular, have garnered significant interest due to their enhanced solubility and processability compared to unsubstituted polypyrrole.[1] The introduction of an alkyl group, such as a 3-methylbutyl substituent, on the nitrogen atom of the pyrrole ring can modify the polymer's properties, including its conductivity, morphology, and hydrophobicity. This application note provides a detailed protocol for the electrochemical polymerization of 1-(3-Methylbutyl)pyrrole, along with expected quantitative data based on analogous N-alkyl substituted polypyrroles.

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound), the following tables summarize representative quantitative data for the electrochemical polymerization of structurally similar N-alkylated pyrroles. This data provides a valuable reference for expected outcomes and parameter optimization.

Table 1: Electrochemical Polymerization Parameters for N-Alkylpyrroles

MonomerOxidation Potential (V vs. Ag/AgCl)Supporting ElectrolyteSolventConductivity (S/cm)
1-Methylpyrrole~0.8 - 1.00.1 M LiClO4Acetonitrile10⁻³ - 10⁻²
1-Butylpyrrole~0.9 - 1.10.1 M TBAPF6Acetonitrile10⁻⁴ - 10⁻³
1-Hexylpyrrole~0.9 - 1.20.1 M TBAPF6Acetonitrile10⁻⁵ - 10⁻⁴
1-Octylpyrrole~1.0 - 1.30.1 M LiClO4Acetonitrile10⁻⁶ - 10⁻⁵

Note: The oxidation potential and conductivity of poly(this compound) are expected to be within the range observed for poly(1-butylpyrrole) and poly(1-hexylpyrrole).

Table 2: Film Properties as a Function of Deposition Method

Deposition MethodTypical Deposition Charge (mC/cm²)Estimated Film Thickness (nm)Surface Morphology
Potentiodynamic (Cyclic Voltammetry)10 - 10050 - 500Generally smooth and uniform
Potentiostatic (Chronoamperometry)20 - 200100 - 1000Can be tailored from smooth to granular by adjusting potential
Galvanostatic (Chronopotentiometry)15 - 15075 - 750Often results in a more porous structure

Note: Film thickness is directly proportional to the total charge passed during electropolymerization. The exact thickness can be determined using techniques like profilometry or atomic force microscopy (AFM).

Experimental Protocols

The following protocols provide detailed methodologies for the electrochemical polymerization of this compound.

Materials and Reagents
  • Monomer: this compound (synthesis required if not commercially available)

  • Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%

  • Working Electrode: Indium tin oxide (ITO) coated glass slide, glassy carbon electrode (GCE), or platinum (Pt) disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode (in 3 M KCl)

  • Gases: Nitrogen (N₂) or Argon (Ar) for deoxygenation

Equipment
  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Polishing materials for working electrode (e.g., alumina slurries)

  • Ultrasonic bath

Pre-Experiment Preparations
  • Monomer Synthesis (if necessary): this compound can be synthesized via a Clauson-Kaas reaction between 2,5-dimethoxytetrahydrofuran and 3-methyl-1-butanamine.[2]

  • Electrode Preparation:

    • ITO: Clean the ITO slides by sonicating sequentially in detergent solution, deionized water, and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

    • GCE/Pt: Polish the electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol for 5 minutes each. Dry under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Handle TBAPF₆ in a glovebox or a dry environment due to its hygroscopic nature.

  • Monomer Solution Preparation: Prepare a solution of this compound in the electrolyte solution. A typical monomer concentration is in the range of 0.01 M to 0.1 M.

  • Deoxygenation: Purge the monomer solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

Electrochemical Polymerization Protocols

1. Potentiodynamic Polymerization (Cyclic Voltammetry)

This method allows for controlled film growth and provides information about the redox behavior of the monomer and polymer.

  • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated monomer solution.

  • Connect the electrodes to the potentiostat.

  • Set the potential window. A typical range for N-alkylpyrroles is from 0.0 V to a potential slightly above the monomer's oxidation potential (e.g., +1.2 V to +1.5 V vs. Ag/AgCl).[3]

  • Set the scan rate, typically between 20 and 100 mV/s.

  • Run the cyclic voltammetry for a desired number of cycles (e.g., 5-20 cycles). The film thickness will increase with the number of cycles.

  • After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

2. Potentiostatic Polymerization (Chronoamperometry)

This method involves applying a constant potential to the working electrode, leading to rapid film formation.

  • Assemble the three-electrode cell as described above.

  • Apply a constant potential that is at or slightly above the oxidation potential of the monomer (e.g., +1.1 V vs. Ag/AgCl).

  • Monitor the current-time transient. The current will initially be high and then decrease as the polymer film grows and its resistance increases.

  • Continue the polymerization for a predetermined time to achieve the desired film thickness.

  • Rinse the resulting film with fresh acetonitrile.

3. Galvanostatic Polymerization (Chronopotentiometry)

This technique uses a constant current to drive the polymerization, offering good control over the amount of polymer deposited.

  • Assemble the three-electrode cell.

  • Apply a constant anodic current density, typically in the range of 0.1 to 1.0 mA/cm².

  • Monitor the potential-time response. The potential will rise to the value required to sustain the applied current.

  • The total charge passed is the product of the current and the polymerization time, which is directly related to the polymer mass.

  • After the desired deposition time, rinse the film with fresh acetonitrile.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the electrochemical polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_polymerization Electrochemical Polymerization cluster_characterization Characterization Monomer This compound Solution Monomer Solution Monomer->Solution Electrolyte TBAPF6 in Acetonitrile Electrolyte->Solution Deoxygenation Inert Gas Purge Solution->Deoxygenation Electrodes Working, Counter, & Reference Electrodes Cell Three-Electrode Cell Assembly Electrodes->Cell Polymerization Potentiodynamic/Potentiostatic/ Galvanostatic Method Cell->Polymerization Deoxygenation->Cell Deposition Polymer Film Deposition Polymerization->Deposition Rinsing Rinse with Acetonitrile Deposition->Rinsing Drying Dry Film Rinsing->Drying Analysis Electrochemical, Spectroscopic, & Microscopic Analysis Drying->Analysis

Caption: Experimental workflow for electrochemical polymerization.

polymerization_mechanism Monomer This compound Monomer RadicalCation Monomer Radical Cation (Oxidation at Electrode) Monomer->RadicalCation -e⁻ Dimerization Radical Coupling (Dimerization) RadicalCation->Dimerization DimerRadical Dimer Radical Cation Dimerization->DimerRadical Deprotonation Deprotonation DimerRadical->Deprotonation -2H⁺, -2e⁻ NeutralDimer Neutral Dimer Deprotonation->NeutralDimer FurtherOxidation Further Oxidation & Coupling (Chain Growth) NeutralDimer->FurtherOxidation Polymer Poly(this compound) Film FurtherOxidation->Polymer

Caption: Proposed mechanism of electropolymerization.

References

Application Notes and Protocols for the Functionalization of the 1-(3-Methylbutyl)pyrrole Backbone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole, is a five-membered aromatic heterocyclic compound. The pyrrole ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The 3-methylbutyl group at the nitrogen atom influences the reactivity and regioselectivity of these reactions, primarily through steric effects. These functionalized pyrrole derivatives are valuable building blocks in medicinal chemistry and materials science. This document provides detailed protocols for key functionalization reactions of the this compound backbone, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.

Key Functionalization Reactions

The electron-rich nature of the pyrrole ring directs electrophiles primarily to the C2 and C5 positions. The choice of reaction conditions and reagents can influence the regioselectivity, yielding either the 2-substituted or 3-substituted product.

A general overview of the primary electrophilic substitution pathways for this compound is depicted below.

Functionalization_Pathways cluster_reactions Electrophilic Substitution Reactions cluster_products Functionalized Products Pyrrole This compound Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation POCl₃, DMF Acylation Friedel-Crafts Acylation Pyrrole->Acylation RCOCl, Lewis Acid Halogenation Halogenation Pyrrole->Halogenation NBS, CCl₄ Product_2_Formyl 2-Formyl-1-(3-methylbutyl)pyrrole Formylation->Product_2_Formyl Product_2_Acyl 2-Acyl-1-(3-methylbutyl)pyrrole Acylation->Product_2_Acyl e.g., SnCl₄ Product_3_Acyl 3-Acyl-1-(3-methylbutyl)pyrrole Acylation->Product_3_Acyl e.g., AlCl₃ Product_2_Halo 2-Halo-1-(3-methylbutyl)pyrrole Halogenation->Product_2_Halo

Caption: Key electrophilic substitution pathways for this compound.

Data Presentation

The following tables summarize typical yields for the functionalization of various N-alkylpyrroles, which can serve as a reference for reactions involving the this compound backbone. Please note that yields may vary depending on the specific substrate and reaction conditions.

Table 1: Vilsmeier-Haack Formylation of N-Alkylpyrroles

N-SubstituentProductYield (%)Reference
Methyl1-Methyl-2-formylpyrrole75-85General Literature
Ethyl1-Ethyl-2-formylpyrrole70-80General Literature
Benzyl1-Benzyl-2-formylpyrrole65-75General Literature

Table 2: Friedel-Crafts Acylation of N-Alkylpyrroles

N-SubstituentAcylating AgentLewis AcidProduct(s) (Ratio)Total Yield (%)Reference
MethylAcetyl chlorideSnCl₄2-Acetyl-1-methylpyrrole80General Literature
MethylBenzoyl chlorideAlCl₃2-Benzoyl- and 3-Benzoyl-1-methylpyrrole (1:1)70General Literature
tert-ButylAcetyl chlorideSnCl₄3-Acetyl-1-tert-butylpyrrole60General Literature

Table 3: Halogenation of N-Alkylpyrroles with N-Bromosuccinimide (NBS)

N-SubstituentProductYield (%)Reference
Methyl2-Bromo-1-methylpyrrole>90General Literature
Ethyl2-Bromo-1-ethylpyrrole>90General Literature
Phenyl2-Bromo-1-phenylpyrrole85General Literature

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the synthesis of 2-formyl-1-(3-methylbutyl)pyrrole. The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep addition Add this compound in DMF dropwise at 0°C reagent_prep->addition reaction Stir at room temperature (monitor by TLC) addition->reaction quench Pour onto ice and neutralize with aqueous NaOH reaction->quench extraction Extract with diethyl ether quench->extraction purification Purify by column chromatography extraction->purification end End purification->end

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3 equivalents) and cool to 0°C in an ice bath.

  • Add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-formyl-1-(3-methylbutyl)pyrrole.

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol describes the synthesis of 2-acyl-1-(3-methylbutyl)pyrrole. The regioselectivity of Friedel-Crafts acylation on N-alkylpyrroles is dependent on the Lewis acid and reaction conditions. Milder Lewis acids like SnCl₄ tend to favor C2-acylation, while stronger Lewis acids like AlCl₃ can lead to mixtures of C2 and C3 isomers.

Friedel_Crafts_Workflow start Start setup Dissolve this compound and acyl chloride in DCM start->setup cooling Cool the solution to 0°C setup->cooling addition Add Lewis acid (e.g., SnCl₄) dropwise cooling->addition reaction Stir at 0°C to room temperature (monitor by TLC) addition->reaction quench Quench with ice-water reaction->quench extraction Extract with dichloromethane quench->extraction purification Purify by column chromatography extraction->purification end End purification->end

Caption: Workflow for the Friedel-Crafts acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Lewis acid (e.g., SnCl₄, AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) and the acyl chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid (1.2 equivalents) dropwise to the stirred solution. For C2-selectivity, SnCl₄ is recommended. For potential C3-acylation, AlCl₃ can be used, though mixtures are likely.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the acylated pyrrole derivative(s).

Protocol 3: Bromination of this compound with N-Bromosuccinimide (NBS)

This protocol describes the synthesis of 2-bromo-1-(3-methylbutyl)pyrrole. Halogenation of N-alkylpyrroles with NBS typically occurs with high regioselectivity at the C2 position.

Bromination_Workflow start Start dissolve Dissolve this compound in anhydrous CCl₄ or THF start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) in portions cool->add_nbs reaction Stir in the dark at 0°C to rt (monitor by TLC) add_nbs->reaction filter Filter off succinimide reaction->filter wash Wash the filtrate with aqueous Na₂S₂O₃ and water filter->wash purify Purify by column chromatography (if necessary) wash->purify end End purify->end

Caption: Workflow for the bromination with NBS.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous carbon tetrachloride (CCl₄) or tetrahydrofuran (THF)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (optional)

  • Round-bottom flask, magnetic stirrer, ice bath, aluminum foil (to protect from light)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous CCl₄ or THF in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes with vigorous stirring.

  • Continue stirring at 0°C for 1-2 hours and then allow the mixture to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically fast.

  • Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Experimental protocol for N-alkylation of pyrrole with 1-bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of pyrrole with 1-bromo-3-methylbutane to synthesize 1-(3-methylbutyl)pyrrole. This reaction is a fundamental transformation in synthetic organic chemistry, often employed in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The protocol herein describes a robust method utilizing sodium hydride as a base in dimethylformamide (DMF) as a solvent. This application note includes a comprehensive materials list, a step-by-step experimental procedure, methods for product purification and characterization, and a summary of all relevant quantitative data. Furthermore, visual diagrams are provided to illustrate the chemical reaction and the experimental workflow.

Introduction

The N-alkylation of pyrrole is a common and important reaction that introduces an alkyl substituent onto the nitrogen atom of the pyrrole ring. This modification can significantly alter the physical, chemical, and biological properties of the resulting molecule. The choice of alkylating agent, base, and solvent system is crucial for achieving high yields and selectivity. This protocol details the synthesis of this compound, a derivative with a branched alkyl chain, which can serve as a building block in various synthetic endeavors. The use of a strong base like sodium hydride ensures the deprotonation of pyrrole to form the highly nucleophilic pyrrolide anion, which readily undergoes an SN2 reaction with the alkyl halide.

Data Summary

The following table summarizes the key quantitative data for the N-alkylation of pyrrole with 1-bromo-3-methylbutane.

ParameterValue
Reactants
Pyrrole (C₄H₅N)1.0 eq
1-Bromo-3-methylbutane (C₅H₁₁Br)1.1 eq
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.2 eq
Solvent
Anhydrous Dimethylformamide (DMF)Varies
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Product
This compound (C₉H₁₅N)
Molecular Weight137.22 g/mol [1][2][3][4][5]
Theoretical YieldBased on starting pyrrole
Purification
MethodColumn Chromatography

Experimental Protocol

Materials and Equipment
  • Pyrrole (C₄H₅N), freshly distilled

  • 1-Bromo-3-methylbutane (C₅H₁₁Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Safety Precautions
  • Pyrrole: Flammable liquid and vapor. Toxic if swallowed and harmful if inhaled. Causes serious eye damage.[6][7][8][9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Bromo-3-methylbutane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12][13][14] Handle in a fume hood and wear appropriate PPE.

  • Sodium Hydride: Water-reactive and flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[15][16][17][18][19] Handle under an inert atmosphere (nitrogen or argon). Do not allow contact with water or protic solvents. Wear appropriate PPE.

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[20][21][22][23] Use in a well-ventilated fume hood and wear appropriate PPE.

Procedure
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

  • Pyrrole Addition: Cool the flask to 0 °C using an ice bath. Slowly add freshly distilled pyrrole (1.0 eq) dropwise to the stirred slurry of sodium hydride in DMF. Hydrogen gas will evolve during this step. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure complete deprotonation.

  • Alkylation: To the resulting pyrrolide anion solution, add 1-bromo-3-methylbutane (1.1 eq) dropwise via an addition funnel at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Product Characterization

The structure of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR (CDCl₃): Expected signals would include a triplet for the two protons on the carbon adjacent to the nitrogen, a multiplet for the CH group, a doublet for the two terminal methyl groups of the isobutyl moiety, and two distinct signals for the α and β protons of the pyrrole ring. The chemical shifts for the pyrrole protons are typically observed between δ 6.0 and 7.0 ppm.

  • ¹³C NMR (CDCl₃): The spectrum should show distinct signals for the carbons of the isobutyl group and the pyrrole ring. The α-carbons of the pyrrole ring typically appear around δ 120 ppm, and the β-carbons around δ 108 ppm.

  • IR Spectroscopy: Characteristic peaks for the C-H stretching of the alkyl group and the pyrrole ring, as well as C-N and C=C stretching vibrations of the pyrrole ring, are expected.

  • Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the product.

Diagrams

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrole Pyrrole Product This compound Pyrrole->Product 1. NaH, DMF, 0 °C 2. 1-Bromo-3-methylbutane Bromoalkane 1-Bromo-3-methylbutane Bromoalkane->Product Base Sodium Hydride (NaH) Solvent Anhydrous DMF

Caption: Chemical reaction scheme for the N-alkylation of pyrrole.

Workflow A 1. Reaction Setup: NaH in anhydrous DMF under N₂ B 2. Deprotonation: Add Pyrrole at 0 °C A->B C 3. Alkylation: Add 1-Bromo-3-methylbutane at 0 °C B->C D 4. Reaction: Warm to RT, stir for 12-18h C->D E 5. Work-up: Quench with aq. NH₄Cl D->E F 6. Extraction: Extract with Diethyl Ether E->F G 7. Washing & Drying: Wash with H₂O, Brine; Dry over MgSO₄ F->G H 8. Concentration: Remove solvent under reduced pressure G->H I 9. Purification: Flash Column Chromatography H->I J 10. Characterization: NMR, IR, MS I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3-Methylbutyl)pyrrole by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(3-Methylbutyl)pyrrole by distillation. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Due to the high boiling point of this compound and its tendency to decompose or polymerize at elevated temperatures, vacuum distillation is the recommended method of purification. This allows for distillation at a lower temperature, minimizing the risk of product degradation.

Q2: What is the estimated boiling point of this compound?

Q3: What are the likely impurities in crude this compound?

A3: The impurities present in crude this compound are largely dependent on the synthetic route used for its preparation. A common method for synthesizing N-alkylpyrroles is the Paal-Knorr synthesis.[1][2] In this case, likely impurities include:

  • Unreacted starting materials: Such as a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and isoamylamine (3-methyl-1-butylamine).

  • Solvent residues: From the reaction and workup steps.

  • Acidic or basic residues: If an acid or base catalyst was used in the synthesis.[1]

  • Side products: Such as furan derivatives, which can form under strongly acidic conditions.[1]

  • Polymeric pyrrole species: Formed by the self-condensation of the pyrrole ring, especially if exposed to heat or acid for extended periods.

Q4: Why is my purified this compound colored (yellow to brown)?

A4: Pyrrole and its derivatives are known to be sensitive to air and light, and can darken over time due to the formation of oxidized or polymerized species. Discoloration can also occur during distillation if the temperature is too high or if there are acidic impurities present, which can catalyze polymerization.

Q5: How should I store purified this compound?

A5: To minimize degradation and discoloration, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature (refrigerated or frozen).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product distilling over at the expected temperature. 1. The vacuum is not low enough. 2. The heating bath temperature is too low. 3. There is a leak in the distillation apparatus. 4. The thermometer is placed incorrectly.1. Check the vacuum pump and ensure all connections are tight. The pressure should be stable and within the desired range. 2. Gradually increase the heating bath temperature. The bath temperature should typically be 20-30 °C higher than the boiling point of the liquid. 3. Check all joints and seals for leaks. Use a high-vacuum grease on all ground glass joints. 4. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
The distillation is very slow. 1. Inadequate heating. 2. Poor insulation of the distillation column. 3. High reflux ratio.1. Increase the heating bath temperature cautiously. 2. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss. 3. For a simple distillation, a high reflux ratio is not necessary. Ensure the apparatus is set up for simple distillation unless fractional distillation is required.
The crude material is bumping or foaming violently. 1. Rapid heating. 2. Presence of volatile impurities or residual solvent. 3. Lack of boiling chips or inadequate stirring.1. Heat the distillation flask slowly and evenly. 2. If significant amounts of low-boiling solvents are present, consider removing them on a rotary evaporator before distillation. 3. Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
The distillate is discolored. 1. Distillation temperature is too high, causing thermal decomposition. 2. Presence of acidic impurities catalyzing polymerization. 3. Air leak in the system leading to oxidation.1. Improve the vacuum to allow distillation at a lower temperature. 2. Consider a pre-distillation wash of the crude material with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any acid, followed by drying. 3. Thoroughly check the apparatus for leaks.
The product solidifies in the condenser. 1. The temperature of the condenser water is too low. 2. The product has a high melting point.1. Use warmer water in the condenser or turn off the condenser water periodically to allow the product to melt and flow through. 2. This is unlikely for this compound at room temperature.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Pressure (mmHg)
This compoundC₉H₁₅N137.22~170-175 (estimated)760
1-ButylpyrroleC₈H₁₃N123.20170.5760
IsoamylamineC₅H₁₃N87.1695.2760
2,5-HexanedioneC₆H₁₀O₂114.14191.4760

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg) Estimated Boiling Point (°C)
100~110 - 115
50~90 - 95
20~70 - 75
10~55 - 60
5~40 - 45
1~15 - 20

Note: These are estimations based on the atmospheric boiling point of 1-butylpyrrole and should be used as a guide. The actual boiling point should be determined experimentally.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by simple vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • High-vacuum grease

  • Boiling chips (optional, if not using magnetic stirring)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Position the thermometer correctly, with the top of the bulb level with the sidearm to the condenser.

    • Connect the vacuum pump to the distillation apparatus through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. Observe for any excessive bubbling or foaming.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.

    • Increase the temperature gradually until the product begins to distill.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard them. This may contain residual solvents or more volatile impurities.

    • Once the temperature stabilizes at the boiling point of the product at the applied pressure, change to a clean receiving flask to collect the purified this compound.

    • Continue distillation until most of the product has been collected. Do not distill to dryness, as this can lead to the formation of explosive peroxides in some compounds and can cause the residue to char, making cleaning difficult.

    • Stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Weigh the purified product and calculate the yield. Analyze for purity by appropriate methods (e.g., GC, NMR).

Visualizations

experimental_workflow cluster_setup Apparatus Setup cluster_vacuum Vacuum System flask Distillation Flask with Crude Product dist_head Short Path Distillation Head flask->dist_head Vapor heating Heating Mantle / Oil Bath flask->heating stirrer Magnetic Stirrer flask->stirrer condenser Condenser dist_head->condenser thermometer Thermometer dist_head->thermometer receiver Receiving Flask condenser->receiver Liquid Distillate cold_trap Cold Trap receiver->cold_trap To Vacuum pump Vacuum Pump cold_trap->pump

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic start Distillation Problem Occurs no_distillate No Product Distilling? start->no_distillate discolored_distillate Distillate Discolored? start->discolored_distillate bumping Bumping / Foaming? start->bumping check_vacuum Check Vacuum Level & Leaks no_distillate->check_vacuum Yes increase_heat Increase Heating Temperature check_vacuum->increase_heat check_thermo Check Thermometer Placement increase_heat->check_thermo lower_temp Lower Temperature (Improve Vacuum) discolored_distillate->lower_temp Yes check_impurities Consider Acidic Impurities (Pre-wash) lower_temp->check_impurities check_air_leak Check for Air Leaks check_impurities->check_air_leak heat_slowly Heat More Slowly bumping->heat_slowly Yes remove_volatiles Remove Volatiles Pre-distillation heat_slowly->remove_volatiles add_stirring Ensure Adequate Stirring remove_volatiles->add_stirring

Caption: A logical troubleshooting guide for common distillation issues.

References

Technical Support Center: Synthesis of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylbutyl)pyrrole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical methods for the synthesis of this compound are the Paal-Knorr synthesis and the Clauson-Kaas synthesis. A third method involves the direct N-alkylation of pyrrole.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with 3-methyl-1-butylamine (isoamylamine). The reaction is typically carried out under neutral or weakly acidic conditions.[1][2]

  • Clauson-Kaas Synthesis: This approach utilizes the reaction of 2,5-dimethoxytetrahydrofuran with 3-methyl-1-butylamine.[3][4][5] This method is often preferred when the corresponding amine is readily available.

  • N-Alkylation of Pyrrole: This involves the reaction of a pyrrole salt (e.g., potassium pyrrolide) with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane (isoamyl bromide). Careful control of reaction conditions is necessary to favor N-alkylation over C-alkylation.

Q2: What are the potential side reactions in the Paal-Knorr synthesis of this compound?

A2: The primary side reaction of concern in the Paal-Knorr synthesis is the formation of furan derivatives. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration in the absence of the amine. This side reaction is more prevalent under strongly acidic conditions (pH < 3).[1] In some cases, incomplete reaction can also be an issue, leaving unreacted starting materials in the mixture.

Q3: What side reactions can occur during the N-alkylation of pyrrole with a 3-methylbutyl halide?

A3: The main side reaction is C-alkylation, where the 3-methylbutyl group attaches to a carbon atom of the pyrrole ring instead of the nitrogen atom. The ratio of N- to C-alkylation is influenced by factors such as the cation, solvent, and the nature of the leaving group on the alkylating agent. Another potential issue is dialkylation, though this is less common with bulky alkyl groups like 3-methylbutyl. Low conversion rates can also be a challenge, especially if the reaction conditions are not optimized.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Paal-Knorr Synthesis
Possible Cause Troubleshooting Suggestion
Furan Side Product Formation Monitor and control the pH of the reaction mixture. Avoid strongly acidic conditions. The reaction is best conducted under neutral or weakly acidic conditions. The use of a mild acid catalyst like acetic acid can be beneficial.[1]
Incomplete Reaction Ensure an adequate reaction time and temperature. Depending on the specific 1,4-dicarbonyl compound used, prolonged heating may be necessary.[8] Consider using a higher boiling point solvent if starting materials are volatile. Monitor the reaction progress using techniques like TLC or GC.
Steric Hindrance The bulky 3-methylbutyl group on the amine may slow down the reaction rate. A slight excess of the amine can be used to drive the reaction to completion.
Difficult Purification Purification of the product from unreacted starting materials can be challenging. Consider vacuum distillation for purification.
Problem 2: Formation of C-Alkylated Byproducts in the N-Alkylation of Pyrrole
Possible Cause Troubleshooting Suggestion
Reaction Conditions Favoring C-Alkylation The choice of base and solvent is critical. Using a stronger, more sterically hindered base like LDA might favor deprotonation but can also lead to solubility issues.[6] Softer cations (like K+) and polar aprotic solvents (like DMF or DMSO) generally favor N-alkylation.
Bulky Alkylating Agent The steric bulk of the 3-methylbutyl group can sometimes favor C-alkylation. Optimizing the reaction temperature may help; lower temperatures often increase selectivity.
Incomplete Deprotonation of Pyrrole Ensure complete deprotonation of pyrrole by using a slight excess of a strong base (e.g., NaH, KH, or BuLi) before adding the alkylating agent.
Problem 3: Low Conversion in the Clauson-Kaas Synthesis

| Possible Cause | Troubleshooting Suggestion | | Insufficiently Activated Amine | For less reactive amines, the reaction may require an acidic promoter. Acetic acid is commonly used.[3] | | Decomposition of Product | Some N-substituted pyrroles can be sensitive to prolonged heating or strongly acidic conditions.[9] If product degradation is suspected, consider using milder reaction conditions or a buffered system. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[10] | | Solubility Issues | Ensure that both the amine and 2,5-dimethoxytetrahydrofuran are soluble in the chosen solvent. If not, a co-solvent system may be necessary. |

Experimental Protocols

Paal-Knorr Synthesis of this compound

  • Reactants:

    • 2,5-Hexanedione

    • 3-Methyl-1-butylamine (Isoamylamine)

    • Acetic acid (catalyst)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-hexanedione, a slight molar excess of 3-methyl-1-butylamine, and a catalytic amount of acetic acid in toluene.

    • Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

To aid in understanding the reaction pathways and potential issues, the following diagrams are provided.

Paal_Knorr_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Start 2,5-Hexanedione + 3-Methyl-1-butylamine Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Diketone 2,5-Hexanedione Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Product This compound Cyclized->Product Dehydration Furan 2,5-Dimethylfuran Diketone->Furan Acid-Catalyzed Dehydration (pH < 3)

Caption: Paal-Knorr synthesis of this compound and a common side reaction.

N_Alkylation_vs_C_Alkylation cluster_N_alkylation Desired N-Alkylation cluster_C_alkylation Side Reaction: C-Alkylation Pyrrolide Pyrrolide Anion AlkylHalide + 1-Bromo-3-methylbutane N_Product This compound C_Product 2-(3-Methylbutyl)pyrrole and 3-(3-Methylbutyl)pyrrole AlkylHalide->N_Product SN2 at Nitrogen AlkylHalide->C_Product SN2 at Carbon

Caption: Competing N- and C-alkylation pathways in the synthesis of this compound.

Clauson_Kaas_Workflow Start 2,5-Dimethoxytetrahydrofuran + 3-Methyl-1-butylamine Reaction Reaction Mixture Start->Reaction AcidCatalysis Acid Catalyst (e.g., Acetic Acid) AcidCatalysis->Reaction Heating Heating (Reflux or Microwave) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the Clauson-Kaas synthesis.

References

Optimizing reaction conditions for Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Paal-Knorr pyrrole synthesis, offering potential causes and solutions in a question-and-answer format.

1. Low or No Product Yield

  • Question: I am getting a very low yield or no desired pyrrole product. What are the likely causes and how can I improve it?

  • Answer: Low or no yield in a Paal-Knorr synthesis can stem from several factors. The reaction is often limited by harsh conditions, such as prolonged heating in acid, which can degrade sensitive functional groups on the starting materials.[1][2][3]

    Troubleshooting Steps:

    • Catalyst Choice: The type and concentration of the acid catalyst are crucial. While traditional methods use protic acids like sulfuric or hydrochloric acid, these can be too harsh.[4] Consider using milder Brønsted acids such as acetic acid, p-toluenesulfonic acid (p-TSA), or sulfamic acid.[5][6] Lewis acids like Sc(OTf)₃, Bi(NO₃)₃, or zinc chloride can also be effective and milder alternatives.[4][7] For sensitive substrates, solid acid catalysts like montmorillonite clays or silica-supported acids offer advantages such as easier workup and potentially milder conditions.[1][6]

    • Reaction Temperature and Time: Prolonged heating can lead to degradation. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and often improves yields.[8][9][10][11] If using conventional heating, ensure the temperature is optimized; sometimes, running the reaction at a lower temperature for a longer period can be beneficial.

    • Solvent Selection: The choice of solvent can impact the reaction rate and yield. While some reactions are performed neat (solvent-free), common solvents include ethanol, methanol, and water.[9][12][13] The use of ionic liquids has also been reported to facilitate the reaction at room temperature without an additional acid catalyst.[7]

    • Purity of Starting Materials: Ensure the 1,4-dicarbonyl compound and the amine are pure. Impurities can interfere with the reaction. The availability and stability of the 1,4-diketone precursor can be a limiting factor in this synthesis.[4]

2. Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?

  • Answer: A common side product in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes cyclization and dehydration without reacting with the amine. This is particularly prevalent under strongly acidic conditions (pH < 3) or when using amine hydrochloride salts.[1][5]

    Troubleshooting Steps:

    • Control of Acidity: To favor pyrrole formation, maintain weakly acidic to neutral reaction conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[5]

    • Amine Concentration: Use an excess of the primary amine or ammonia to drive the equilibrium towards the formation of the pyrrole.[5]

    • Reaction Conditions: As with low yield, optimizing temperature and reaction time can minimize the formation of degradation products. Milder conditions, such as those achieved with certain Lewis acids or under microwave irradiation, can improve selectivity.[7][8]

3. Difficult Purification

  • Question: I am having trouble purifying my pyrrole product. What are some common purification challenges and how can I address them?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, the amine, the catalyst, and any side products. The stability of the resulting pyrrole can also be a factor; some pyrroles, especially N-unsubstituted ones, can be unstable.[4]

    Troubleshooting Steps:

    • Catalyst Removal: If using a solid acid catalyst, it can be easily removed by filtration.[1] For soluble catalysts, an aqueous workup to neutralize and remove the acid is typically required.

    • Removal of Excess Amine: Excess amine can often be removed by washing with a dilute acid solution during the workup, provided the pyrrole product is not acid-sensitive. Volatile amines can be removed under reduced pressure.

    • Chromatography: Column chromatography is a common method for purifying pyrroles. A typical mobile phase is a mixture of hexanes and ethyl acetate.[9]

    • Product Stability: If the synthesized pyrrole is unstable, it may be necessary to protect the nitrogen immediately after synthesis. For example, treatment with trimethylsilyl ethoxy methoxy chloride (SEM-Cl) has been used to protect unstable N-unsubstituted pyrroles prior to isolation.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions to aid in the selection of an optimal protocol.

Table 1: Effect of Catalyst on Pyrrole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidTolueneReflux6 h53
Acetic AcidEthanol8015 min (MW)High[9]
Sc(OTf)₃ (1 mol%)Solvent-free6010-30 min89-98[14]
Bi(NO₃)₃Solvent-freeRoom Temp5-15 minExcellent[2]
I₂Solvent-freeRoom TempShortExceptional[1]
Montmorillonite KSFDichloromethaneRoom Temp1-25 h69-96[6]
Iron(III) ChlorideWaterRoom Temp-Good to Excellent[15]
Vitamin B1 (5 mol%)EthanolAmbient1 hQuantitative[13]

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

MethodSolventTemperature (°C)TimeYield (%)Reference
ConventionalTolueneReflux6 h67
MicrowaveToluene-2 min80
Conventional-16016 h-
MicrowaveCH₂Cl₂10540-60 min41-91
ConventionalOil Bath80--[9]
Microwave-80-Higher[9]

Experimental Protocols

1. General Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted from a procedure for the synthesis of pyrrole-2-carboxamides.[9]

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial acetic acid (40 µL)

  • Procedure:

    • To a solution of the 1,4-dicarbonyl compound in ethanol in a microwave process vial, add glacial acetic acid and the primary amine.

    • If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like triethylamine for each equivalent of HCl.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the vial and remove the ethanol under reduced pressure or with a stream of nitrogen.

    • The crude product can then be purified by column chromatography on silica gel.

2. Solvent-Free Paal-Knorr Synthesis using Iodine as a Catalyst

This protocol is based on a greener approach to pyrrole synthesis.[1]

  • Materials:

    • 1,4-dicarbonyl compound

    • Primary amine

    • Molecular Iodine (I₂) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, mix the 1,4-dicarbonyl compound and the primary amine.

    • Add a catalytic amount of molecular iodine.

    • Stir the mixture at room temperature. The reaction is typically complete in a short amount of time.

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, the reaction mixture can be worked up by dissolving it in a suitable organic solvent and washing with a sodium thiosulfate solution to remove the iodine, followed by purification.

Visualizations

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Diketone->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Dihydroxytetrahydropyrrole 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Dihydroxytetrahydropyrrole Intramolecular Attack Pyrrole Substituted Pyrrole Dihydroxytetrahydropyrrole->Pyrrole - 2H₂O (Dehydration)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix 1,4-Dicarbonyl, Amine, and Catalyst Solvent 2. Add Solvent (or run neat) Reactants->Solvent Heating 3. Heat (Conventional or Microwave) Solvent->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Quench 5. Quench Reaction & Remove Catalyst Monitoring->Quench Extraction 6. Extraction Quench->Extraction Purification 7. Purify by Chromatography Extraction->Purification Characterization 8. Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Paal-Knorr synthesis.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Side Products? Harsh_Conditions Harsh Conditions (Acid, Heat) Start->Harsh_Conditions Yes Wrong_Catalyst Incorrect Catalyst or pH Start->Wrong_Catalyst Yes Impure_Reagents Impure Starting Materials Start->Impure_Reagents Yes Furan_Formation Furan Side Product Start->Furan_Formation Side Products Use_Milder_Acid Use Milder Acid (e.g., Acetic Acid, Lewis Acid) Harsh_Conditions->Use_Milder_Acid Use_MW Use Microwave Synthesis Harsh_Conditions->Use_MW Wrong_Catalyst->Use_Milder_Acid Adjust_pH Adjust to Weakly Acidic/Neutral pH Wrong_Catalyst->Adjust_pH Check_Purity Purify Reagents Impure_Reagents->Check_Purity Furan_Formation->Adjust_pH Excess_Amine Use Excess Amine Furan_Formation->Excess_Amine

Caption: Troubleshooting decision tree for Paal-Knorr synthesis.

References

Overcoming low yields in the N-alkylation of pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: N-Alkylation of Pyrrole

Welcome to the technical support center for the N-alkylation of pyrrole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems encountered during the N-alkylation of pyrrole in a direct question-and-answer format.

Problem: My reaction yield is very low or I'm recovering only starting material.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The N-H proton of pyrrole is acidic (pKa ≈ 17.5), but requires a sufficiently strong base for complete deprotonation to form the nucleophilic pyrrolide anion.[1][2]

    • Solution 1: Stronger Base. If you are using a weak base like K2CO3 in a non-polar solvent, consider switching to a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK).[3][4] NaH in an anhydrous polar aprotic solvent like DMF or THF is a classic and effective combination.[4][5][6][7]

    • Solution 2: Solvent Choice. The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or HMPA can enhance the reactivity of the pyrrolide anion and improve yields.[4][8][9][10] For instance, switching from acetone to DMF with K2CO3 as the base has been shown to increase yields from 10% to 87%.[8]

  • Poor Reagent Solubility: Low solubility of the base or the pyrrole starting material can hinder the reaction.[11]

    • Solution: Change Solvent. If reagents are not dissolving, switch to a solvent in which they are more soluble. DMF is often a good choice for many common bases like K2CO3 and NaH.[11]

  • Inactive Alkylating Agent: The alkyl halide may be unreactive or prone to elimination.

    • Solution 1: Use a More Reactive Halide. The reactivity order for alkyl halides is generally I > Br > Cl. If using an alkyl chloride with low success, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[11] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction of less reactive alkyl chlorides or bromides through an in-situ Finkelstein reaction.

    • Solution 2: Check Alkylating Agent Quality. Ensure the alkylating agent has not degraded, especially if it is sensitive to light or moisture.

Problem: My reaction is messy and I'm getting multiple products.

Potential Causes & Solutions:

  • C-Alkylation vs. N-Alkylation: The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation) or at a carbon atom (C-alkylation), leading to a mixture of products.[3]

    • Solution 1: Control the Counter-ion and Solvent. The selectivity between N- and C-alkylation is highly dependent on the reaction conditions. More ionic nitrogen-metal bonds (e.g., with K+ or Na+) in polar, solvating solvents (like DMF or HMPA) favor N-alkylation.[2][9] In contrast, more covalent bonds (e.g., with MgBr+) in less polar solvents like ether can lead to significant C-alkylation.[9]

    • Solution 2: Use Phase-Transfer Catalysis (PTC). PTC is an excellent method to achieve high selectivity for N-alkylation.[3][12] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the pyrrolide anion into an organic phase to react with the alkyl halide, often leading to clean reactions and high yields.[9][13]

  • Polymerization: Under acidic conditions or at high temperatures, pyrrole can polymerize, leading to a complex mixture of tar-like substances.[1][2]

    • Solution: Ensure Basic/Neutral Conditions. The reaction must be run under basic conditions to form the pyrrolide anion. Any acidic impurities should be neutralized. Avoid excessively high temperatures which can promote side reactions.[1]

Problem: The reaction works, but purification is difficult.

Potential Causes & Solutions:

  • Unreacted Starting Material: Incomplete reactions leave behind starting materials which can have similar polarity to the product, complicating chromatographic separation.[11]

    • Solution: Drive the Reaction to Completion. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and a stronger base/solvent system to ensure the pyrrole is fully consumed. Monitor the reaction by TLC or LC-MS.

  • Emulsions during Workup: Using aqueous workups with solvents like DMF can lead to problematic emulsions.

    • Solution: Modify Workup Procedure. After the reaction, excess DMF can often be removed under reduced pressure. The residue can then be partitioned between a less polar organic solvent (like ethyl acetate or diethyl ether) and water. Brine washes can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the best base for N-alkylation of pyrrole?

There is no single "best" base, as the optimal choice depends on the specific substrate, alkylating agent, and desired reaction conditions. However, here is a general guide:

  • Sodium Hydride (NaH): A very common and effective strong base, typically used in anhydrous DMF or THF. It provides irreversible deprotonation, driving the reaction forward.[6][7]

  • Potassium Hydroxide (KOH) / Potassium Carbonate (K2CO3): These are weaker bases. They can be effective, especially in highly polar solvents like DMF or DMSO, or under phase-transfer catalysis (PTC) conditions.[4][8] For example, K2CO3 in DMF can give excellent yields.[8]

  • Potassium tert-butoxide (t-BuOK): A strong, soluble base that is often effective in solvents like THF.[3]

  • Phase-Transfer Catalysis (PTC) with NaOH or KOH: Using a solid base like KOH with a phase-transfer catalyst (e.g., TBAB) in a biphasic system is a mild, safe, and highly efficient method for achieving selective N-alkylation.[12][13]

Q2: How can I avoid C-alkylation?

To favor N-alkylation, you want to create conditions where the "harder" nitrogen atom is the more reactive nucleophile. This is achieved by:

  • Using polar aprotic solvents like DMF, DMSO, or HMPA.[9]

  • Using alkali metal counter-ions like Na+ or K+, which create a more "free" and highly solvated pyrrolide anion.[2][9]

  • Employing Phase-Transfer Catalysis , which is one of the most reliable methods for selective N-alkylation.[3][9]

Q3: My alkylating agent is an alkyl chloride and the reaction is slow. What can I do?

Alkyl chlorides are less reactive than bromides and iodides. To improve the reaction rate:

  • Add a Catalytic Amount of Iodide: Add ~10 mol% of sodium iodide (NaI) or potassium iodide (KI). This will generate the more reactive alkyl iodide in situ.

  • Increase the Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate, but monitor carefully for side reactions.[8]

  • Use a More Forcing Solvent/Base System: Switching to a stronger combination like NaH in DMF may be necessary.

Q4: What is Phase-Transfer Catalysis and why is it useful for this reaction?

Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid base in an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, transports one of the reactants (in this case, the pyrrolide anion) across the phase boundary to react with the other reactant (the alkyl halide).[12] It is useful because it:

  • Promotes high selectivity for N-alkylation.[9]

  • Allows the use of inexpensive and safer bases like NaOH or KOH.[12]

  • Often proceeds under mild conditions with high yields.[3][14]

Data & Protocols

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent significantly impacts reaction yield and time.

EntryBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1KOHAcetoneRoom Temp1410[8]
2K2CO3 (4.0)DMFRoom Temp1487[8]
3K2CO3 (4.0)DMF65585[8]
4K2CO3 (4.0)DMF80586[8]

Table showing the effect of base and solvent on the N-propargylation of a substituted pyrrole.

Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride in DMF

This protocol is a robust method for alkylating pyrrole with reactive alkyl halides.[5][7]

  • Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH, 1.1 equivalents) in mineral oil.

  • Washing: Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil. Carefully decant the hexane washings.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a slurry.

  • Pyrrole Addition: Cool the slurry to 0 °C in an ice bath. Add a solution of pyrrole (1.0 equivalent) in anhydrous DMF dropwise over 10-15 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.05 - 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is often milder, safer, and highly selective for N-alkylation.

  • Setup: To a round-bottom flask, add pyrrole (1.0 equivalent), the alkyl halide (1.1 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Solvent & Base: Add an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous solution of sodium hydroxide (NaOH, 50% w/w) or finely powdered potassium hydroxide (KOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC/LC-MS analysis. Vigorous stirring is crucial to maximize the interfacial area between the phases.

  • Workup: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography or distillation.

Visualizations

General Mechanism of N-Alkylation

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrrole Pyrrole (Weak Acid) Deprotonation + Pyrrole->Deprotonation Base Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) Attack + AlkylHalide->Attack Pyrrolide Pyrrolide Anion (Nucleophile) Pyrrolide->Attack Product N-Alkyl Pyrrole Salt Salt (e.g., NaX) Deprotonation->Pyrrolide Attack->Product Attack->Salt

Caption: General two-step mechanism for the N-alkylation of pyrrole.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckBase Is the base strong enough? (e.g., NaH, t-BuOK) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., Anhydrous DMF, THF) CheckBase->CheckSolvent Yes UpgradeBase Action: Use a stronger base (e.g., switch K2CO3 to NaH) CheckBase->UpgradeBase No CheckHalide Is the alkyl halide reactive? (I > Br > Cl) CheckSolvent->CheckHalide Yes ChangeSolvent Action: Switch to anhydrous polar aprotic solvent (DMF) CheckSolvent->ChangeSolvent No CheckPurity Are reagents pure and anhydrous? CheckHalide->CheckPurity Yes ImproveHalide Action: Use R-Br/R-I or add catalytic KI CheckHalide->ImproveHalide No PurifyReagents Action: Dry solvents and check reagent quality CheckPurity->PurifyReagents No ConsiderPTC Alternative: Try Phase-Transfer Catalysis (PTC) for mild, selective N-alkylation CheckPurity->ConsiderPTC Yes UpgradeBase->CheckSolvent ChangeSolvent->CheckHalide ImproveHalide->CheckPurity PurifyReagents->Start Success Success: Improved Yield ConsiderPTC->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Factors Influencing N- vs. C-Alkylation Selectivity

Selectivity_Factors cluster_Factors Reaction Conditions Pyrrolide Pyrrolide Anion N_Alkylation N-Alkylation (Favored Product) Pyrrolide->N_Alkylation C_Alkylation C-Alkylation (Side Product) Pyrrolide->C_Alkylation CounterIon Counter-ion (M+) CounterIon->N_Alkylation  Ionic (Na+, K+) in polar solvent CounterIon->C_Alkylation  Covalent (MgBr+) in non-polar solvent Solvent Solvent Solvent->N_Alkylation  Polar Aprotic (DMF, HMPA) Solvent->C_Alkylation  Non-polar (Ether, Toluene) PTC Phase-Transfer Catalyst PTC->N_Alkylation  Highly Selective

Caption: Key factors that control the regioselectivity of pyrrole alkylation.

References

Removal of unreacted starting materials from 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-(3-Methylbutyl)pyrrole

This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common unreacted starting materials I need to remove after synthesizing this compound?

A1: The synthesis of this compound typically involves the N-alkylation of pyrrole with an alkyl halide like 1-bromo-3-methylbutane.[1] Therefore, the primary unreacted starting materials you will likely encounter in your crude product mixture are pyrrole and 1-bromo-3-methylbutane .

Q2: My crude product has a strong, nutty odor and darkens upon standing. What is the likely cause?

A2: This is characteristic of residual pyrrole. Pyrrole is a colorless liquid with a nutty odor that darkens when exposed to air.[2] Its presence indicates an incomplete reaction or the use of excess pyrrole.

Q3: I'm observing a significant amount of a low-boiling fraction during my initial purification attempt. What could it be?

A3: Unreacted 1-bromo-3-methylbutane has a boiling point of approximately 120-121°C.[3][4] If your reaction was run neat or in a high-boiling solvent, this is likely the first major impurity to distill off.

Q4: Can I use a simple aqueous wash to purify my product?

A4: An aqueous wash is a good first step for removing water-soluble byproducts (e.g., salts formed if a base was used) but will be largely ineffective at removing the main starting materials. Both pyrrole and 1-bromo-3-methylbutane have low solubility in water.[2][3] However, a wash with a dilute acid can help remove the slightly basic pyrrole. A subsequent wash with brine will help to break any emulsions and remove residual water before drying the organic layer.

Q5: What is the most effective method for removing both unreacted pyrrole and 1-bromo-3-methylbutane?

A5: A multi-step approach is most effective.

  • Liquid-Liquid Extraction: A wash with a non-polar solvent like hexane can effectively remove a significant portion of the unreacted pyrrole.[5]

  • Fractional Distillation: Due to the significant difference in boiling points between the starting materials and the product, fractional distillation under reduced pressure is a highly effective method for final purification.

Q6: Why is distillation under reduced pressure recommended?

Data Presentation: Physical Properties of Reactants and Product

The following table summarizes key quantitative data for the compounds involved. This data is crucial for planning an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PyrroleC₄H₅N67.09129 - 131[2][7]
1-Bromo-3-methylbutaneC₅H₁₁Br151.04120 - 121[3][4]
This compound (Product) C₉H₁₅N 137.22 [8]>170 (estimated)

Experimental Protocol: Purification of this compound

This protocol outlines a two-stage process for removing unreacted starting materials and other impurities from a crude reaction mixture of this compound.

Part 1: Liquid-Liquid Extraction (Workup)

  • Transfer Crude Mixture: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was performed in a solvent, ensure it is immiscible with water (e.g., dichloromethane, diethyl ether). If the reaction was solvent-free, dissolve the crude mixture in a suitable organic solvent like diethyl ether before transferring.

  • Acid Wash (Optional): To remove excess pyrrole, add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralizing Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Shake and vent as before. Drain the aqueous layer.

  • Hexane Wash: To further reduce the pyrrole content, wash the organic layer with an equal volume of hexane.[5] Shake and vent. Allow the layers to separate and drain the hexane layer (which may be the upper or lower layer depending on the primary solvent used).

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining residue is the partially purified product.

Part 2: Fractional Distillation Under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a short Vigreux column to aid separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer Product: Transfer the partially purified oil from Part 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial low-boiling fraction, which will primarily consist of any remaining extraction solvent and 1-bromo-3-methylbutane (BP ~120-121°C at atmospheric pressure; will be much lower under vacuum).

    • Intermediate Fraction: A second fraction containing primarily pyrrole (BP ~129-131°C at atmospheric pressure) may be collected.

    • Product Fraction: Increase the temperature to distill the final product, this compound. Collect the fraction that distills at a constant, higher temperature.

  • Completion: Once the product has been collected, stop heating, and carefully and slowly release the vacuum before turning off the vacuum pump.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow crude Crude Reaction Mixture (Product, Pyrrole, Alkyl Halide) extraction Liquid-Liquid Extraction crude->extraction Dissolve in organic solvent distillation Fractional Distillation (Under Vacuum) extraction->distillation Partially Purified Product waste1 Aqueous & Hexane Waste (Salts, Pyrrole) extraction->waste1 Discard pure_product Pure this compound distillation->pure_product Collect Product Fraction waste2 Unreacted Starting Materials (Pyrrole, Alkyl Halide) distillation->waste2 Collect Forerun

Caption: Workflow for the purification of this compound.

References

Characterization of impurities in 1-(3-Methylbutyl)pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylbutyl)pyrrole. The following sections address common issues related to impurity characterization and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a byproduct with a furan-like odor. What is the likely cause and how can I prevent it?

A1: The formation of a furan byproduct is a common issue in the Paal-Knorr synthesis of pyrroles, especially when conducted under strongly acidic conditions (pH < 3). The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan derivative.

Troubleshooting Steps:

  • Monitor and control the pH: Ensure the reaction medium is neutral or only weakly acidic. The use of a mild acid catalyst, such as acetic acid, is recommended over strong mineral acids.[1][2]

  • Choice of catalyst: Consider using Lewis acids or heterogeneous catalysts that can promote the reaction under milder conditions.[2][3]

  • Reaction Temperature: Avoid excessively high temperatures, as this can favor the furan formation pathway.

Q2: I am observing unreacted starting materials in my final product after purification. How can I improve the reaction conversion?

A2: The presence of unreacted 1,4-dicarbonyl compound and 3-methylbutylamine indicates incomplete reaction.

Troubleshooting Steps:

  • Reaction Time: The Paal-Knorr synthesis can sometimes require prolonged reaction times for completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Stoichiometry: Using a slight excess of the more volatile reactant, typically the amine, can help drive the reaction to completion.

  • Temperature: While avoiding excessive heat, ensuring the reaction is maintained at a sufficient temperature (e.g., reflux in a suitable solvent) is crucial for achieving a reasonable reaction rate.

Q3: My purified this compound is colored, suggesting the presence of impurities. What are the likely colored impurities and how can I remove them?

A3: Pyrroles and their derivatives can be susceptible to oxidation and polymerization, leading to colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Method: Column chromatography on silica gel is an effective method for removing polar, colored impurities. Distillation under reduced pressure is also a viable purification technique.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

Impurity Characterization Data

The following table summarizes potential impurities in the synthesis of this compound, along with their likely characterization data. Please note that this data is illustrative and may vary based on specific reaction conditions and analytical instrumentation.

Impurity Structure Molecular Weight ( g/mol ) Typical GC Retention Time (min) Key ¹H NMR Signals (δ, ppm) Key Mass Spec Fragments (m/z)
This compoundC₉H₁₅N137.2210.56.6 (t, 2H), 6.0 (t, 2H), 3.8 (t, 2H), 1.7 (m, 1H), 1.5 (q, 2H), 0.9 (d, 6H)137, 94, 80
2,5-Hexanedione (starting material)C₆H₁₀O₂114.148.22.7 (s, 4H), 2.2 (s, 6H)114, 99, 58, 43
3-Methylbutylamine (starting material)C₅H₁₃N87.164.12.6 (t, 2H), 1.6 (m, 1H), 1.3 (q, 2H), 0.8 (d, 6H)87, 72, 44
2,5-DimethylfuranC₆H₈O96.137.55.8 (s, 2H), 2.2 (s, 6H)96, 81, 53, 43
N-(3-Methylbutyl)acetamide (from side reaction)C₇H₁₅NO129.209.85.4 (br s, 1H), 3.1 (q, 2H), 1.9 (s, 3H), 1.6 (m, 1H), 1.3 (q, 2H), 0.8 (d, 6H)129, 86, 72, 44

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is for the identification and quantification of volatile impurities in the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-400 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation of the main product and any significant impurities.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR:

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: Proton-decoupled (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis:

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

  • Use 2D NMR techniques (e.g., COSY, HSQC) if necessary for complex spectra.

Visualizations

Synthesis_Pathway 2,5-Hexanedione 2,5-Hexanedione Hemiaminal_Intermediate Hemiaminal_Intermediate 2,5-Hexanedione->Hemiaminal_Intermediate + 3-Methylbutylamine 3-Methylbutylamine 3-Methylbutylamine->Hemiaminal_Intermediate Product This compound Hemiaminal_Intermediate->Product - 2H₂O

Caption: Paal-Knorr synthesis of this compound.

Side_Reactions 2,5-Hexanedione 2,5-Hexanedione Furan_Byproduct 2,5-Dimethylfuran 2,5-Hexanedione->Furan_Byproduct Acid-catalyzed cyclization Strong_Acid Strong Acid (pH < 3) Strong_Acid->Furan_Byproduct

Caption: Formation of furan byproduct under strongly acidic conditions.

Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis Analyze Analyze crude product by GC-MS and NMR Start->Analyze Identify Identify Impurities Analyze->Identify Unreacted_SM Unreacted Starting Materials Identify->Unreacted_SM Yes Furan Furan Byproduct Identify->Furan Yes Other Other Impurities Identify->Other Yes Action_SM Increase reaction time/temperature Adjust stoichiometry Unreacted_SM->Action_SM Action_Furan Neutralize or use mild acid catalyst Lower reaction temperature Furan->Action_Furan Action_Other Purify by column chromatography or distillation Other->Action_Other End Pure Product Action_SM->End Action_Furan->End Action_Other->End

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Regioselectivity in Reactions of 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions on the 1-(3-Methylbutyl)pyrrole ring.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic aromatic substitution on this compound preferentially occur at the C2 (α) position?

Electrophilic substitution on the pyrrole ring, including 1-alkylated derivatives like this compound, predominantly occurs at the C2 (α) position. This preference is due to the greater stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, resulting in three resonance structures. In contrast, attack at the C3 (β) position results in an intermediate that can only be described by two resonance structures. The greater number of resonance structures for the C2-attack intermediate indicates a more stable and lower energy state, thus favoring this reaction pathway.[1][2][3]

Q2: What are the primary factors influencing regioselectivity in reactions on the this compound ring?

Two main factors govern the regioselectivity of reactions on the this compound ring:

  • Electronic Effects: The nitrogen atom in the pyrrole ring donates electron density into the ring, making it highly reactive towards electrophiles. This electronic effect strongly favors substitution at the electron-rich C2 position.[1][2]

  • Steric Factors: The size of the substituent on the nitrogen atom and the electrophile itself can influence the position of the attack. For bulky substituents or reagents, attack at the less hindered C3 position might become more competitive, although C2 substitution is generally still favored. In reactions like the Vilsmeier-Haack formylation, steric factors are considered the main controlling element for the ratio of α- to β-substituted products.[4][5]

Q3: Which common reactions provide high regioselectivity for the C2 position?

Several reactions are known to provide high C2 regioselectivity on 1-alkylpyrroles:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) and is highly selective for the C2 position, especially with less sterically hindered 1-alkyl groups.[6]

  • Friedel-Crafts Acylation: Acylation of 1-alkylpyrroles with acyl chlorides or anhydrides typically occurs at the C2 position.[7] Organocatalytic methods have been developed to ensure high C2-acylation yields.[8]

  • Metalation followed by Electrophilic Quench: Deprotonation with a strong base like n-butyllithium, followed by the addition of an electrophile, is a powerful method for C2-functionalization.[9]

Troubleshooting Guides

Problem 1: My Vilsmeier-Haack formylation of this compound is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 product?

Answer:

Achieving high C2 selectivity in the Vilsmeier-Haack reaction is often a matter of controlling the reaction conditions, as steric factors play a significant role.[4][5] The 3-methylbutyl group is moderately bulky, which could lead to a minor amount of the C3 isomer.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or -10°C) can enhance the kinetic control of the reaction, favoring the electronically preferred C2 product.

  • Slow Addition of Reagents: Add the Vilsmeier reagent (formed from POCl₃ and DMF) to the solution of this compound dropwise and slowly. This can help to minimize localized overheating and side reactions.

  • Solvent Choice: While dichloromethane or dichloroethane are common, exploring less polar solvents might influence the transition state and improve selectivity.

  • Reagent Stoichiometry: Ensure the use of precise stoichiometry (typically 1.1 to 1.5 equivalents of the Vilsmeier reagent) to avoid side reactions that can occur with a large excess of the reagent.

Problem 2: I am attempting a Friedel-Crafts acylation on this compound, but I am getting low yields and significant polymerization.

Answer:

The high reactivity of the pyrrole ring makes it susceptible to polymerization under the strong Lewis acid conditions typically used in Friedel-Crafts reactions.[10]

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as ZnCl₂, SnCl₄, or BF₃·OEt₂.

  • Employ an Organocatalyst: A highly effective method for the C2-acylation of N-alkylpyrroles uses 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst, which avoids the use of harsh Lewis acids altogether.[8]

  • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to control the reactivity and minimize polymerization.

  • Acylating Agent: Using an acid anhydride instead of an acyl chloride can sometimes lead to cleaner reactions, although it may require a catalyst.[11]

Problem 3: I need to selectively functionalize the C3 position of this compound. How can this be achieved?

Answer:

Direct electrophilic substitution at the C3 position is challenging due to the strong electronic preference for the C2 position.[3] Therefore, a multi-step strategy is usually required.

Strategy:

  • Block the C2 and C5 Positions: If the C5 position is also available, you can perform a reaction that selectively blocks both α-positions. For example, a bulky silyl group can be introduced at the nitrogen, which can direct subsequent halogenation to the C3 position.[7]

  • Directed Metalation with a Directing Group: While less common for the C3 position, specific directing groups on the N-substituent could potentially direct metalation to the C3 position, though this often requires significant synthetic effort to install the directing group.

  • Halogenation followed by Metal-Halogen Exchange: A common strategy is to first introduce a halogen at the C3 position. This can sometimes be achieved by first protecting the C2/C5 positions or by using specific halogenating agents and conditions that favor C3 substitution on a modified pyrrole ring.[7] Once the 3-halopyrrole is obtained, a metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) can generate a C3-nucleophile, which can then be reacted with a desired electrophile.

Data Presentation

The regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the steric bulk of the 1-alkyl substituent. As the size of the alkyl group increases, the proportion of the C3 (β) isomer tends to increase.

1-Alkyl Substituentα:β Formylation RatioReference
Methyl>99:1[4][5]
Ethyl24:1[4][5]
Isopropyl4:1[4][5]
tert-Butyl0.3:1[4][5]

Note: Data is representative of trends observed for 1-alkylpyrroles and illustrates the impact of steric hindrance.

Experimental Protocols

Protocol 1: Regioselective C2-Formylation via Vilsmeier-Haack Reaction

This protocol describes the formylation of this compound at the C2 position.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Cool the pyrrole solution to 0°C and slowly add the pre-formed Vilsmeier reagent dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously for 1 hour until the hydrolysis is complete.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound-2-carbaldehyde.

Protocol 2: Regioselective C2-Acylation using DBN Catalyst[8]

This protocol outlines the organocatalytic Friedel-Crafts acylation of this compound.

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, 1.2 eq.).

  • Reaction: Cool the mixture to the desired reaction temperature (e.g., 0°C or room temperature).

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the solution.

  • Stir the reaction mixture for the required time (monitor by TLC, typically 4-8 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ketone by flash column chromatography.

Visualizations

G cluster_main Troubleshooting Workflow: Improving C2-Selectivity in Vilsmeier-Haack Reaction start Start: Mixture of C2/C3 Isomers Observed cond1 Is the reaction temperature low (e.g., 0°C)? start->cond1 action1 Action: Lower temperature to 0°C or below cond1->action1 No cond2 Is slow addition of Vilsmeier reagent being used? cond1->cond2 Yes action1->cond2 action2 Action: Add reagent dropwise over 30-60 min cond2->action2 No cond3 Is stoichiometry precise (1.1-1.5 eq.)? cond2->cond3 Yes action2->cond3 action3 Action: Adjust stoichiometry to 1.2 eq. cond3->action3 No result Result: Improved C2-selectivity cond3->result Yes action3->result

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Caption: Rationale for C2 selectivity in electrophilic substitution.[1][2]

G cluster_main Logical Pathways to Regioselective Functionalization cluster_c2 C2-Functionalization cluster_c3 C3-Functionalization start This compound eas Electrophilic Aromatic Substitution (EAS) start->eas Vilsmeier-Haack, Friedel-Crafts metal Directed Metalation (e.g., n-BuLi) start->metal blocking 1. Block C2/C5 positions start->blocking c2_product C2-Product eas->c2_product metal->c2_product halogenation 2. C3-Halogenation blocking->halogenation exchange 3. Metal-Halogen Exchange halogenation->exchange c3_product C3-Product exchange->c3_product

Caption: Strategies for regioselective functionalization of the pyrrole ring.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Methylbutyl)pyrrole against the foundational spectra of pyrrole and N-methylpyrrole. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for the target molecule, offering a valuable resource for researchers in synthetic chemistry, drug development, and materials science for the structural elucidation and verification of N-alkylated pyrrole derivatives.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the chemical shifts (δ) in parts per million (ppm) for this compound (predicted), and experimental data for the reference compounds, pyrrole and N-methylpyrrole.

Compound Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
This compound H-2, H-5~6.60 (t)~120.5
(Predicted)H-3, H-4~6.05 (t)~107.8
N-CH₂~3.85 (t)~45.0
-CH₂-~1.60 (q)~38.0
-CH-~1.50 (m)~26.0
-CH₃~0.90 (d)~22.5
Pyrrole [1]H-2, H-56.68 (t)118.5
(Experimental)[1]H-3, H-46.10 (t)108.2
NH~8.0 (br s)
N-Methylpyrrole H-2, H-56.55 (t)121.3
(Experimental)H-3, H-46.01 (t)107.4
N-CH₃3.58 (s)35.8

Note: Predicted values for this compound are based on standard NMR prediction software and are intended for estimation purposes. Experimental conditions such as solvent and concentration can influence chemical shifts.

Structural and Spectral Correlation

The substitution of the N-H proton in pyrrole with an alkyl group, such as the 3-methylbutyl group, induces characteristic shifts in the NMR spectra. The electron-donating nature of the alkyl group slightly shields the pyrrole ring protons, resulting in a minor upfield shift for the H-2/H-5 and H-3/H-4 protons in N-alkylated pyrroles compared to the parent pyrrole.

In the ¹³C NMR spectrum, the carbons of the pyrrole ring in N-alkylated derivatives show minimal changes in their chemical shifts compared to pyrrole itself. The most significant additions are the signals corresponding to the alkyl chain, which appear in the aliphatic region of the spectrum. The chemical shifts of these aliphatic carbons are influenced by their proximity to the nitrogen atom and the overall structure of the alkyl group.

References

Purity Assessment of 1-(3-Methylbutyl)pyrrole: A Comparative Guide to Quantitative NMR and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries. For a volatile, non-polar compound such as 1-(3-Methylbutyl)pyrrole, selecting the appropriate analytical technique is paramount to ensure the quality and reliability of research and development outcomes. This guide provides an objective comparison of two powerful analytical methods for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and a comparative analysis of their performance based on hypothetical, yet realistic, experimental data.

At a Glance: qNMR vs. GC-MS for Purity Analysis

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation by volatility and polarity, followed by mass-to-charge ratio detection.
Primary/Relative Primary method (direct measurement against a certified standard).Relative method (requires a reference standard of the analyte).
Sample Prep Simple dissolution of analyte and internal standard.Can require derivatization for certain analytes, but often direct injection for volatiles.
Analysis Time Relatively fast (typically 10-20 minutes per sample).Can be longer, depending on the chromatographic separation time.
Quantitation Highly accurate and precise, with low uncertainty.Good accuracy and precision, but can be affected by matrix effects.
Hypothetical Purity 99.2% ± 0.1%99.1% ± 0.2%
Hypothetical LOQ ~0.05%~0.01%
Hypothetical LOD ~0.02%~0.005%

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.

Experimental Protocol: qNMR of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[1][3]

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation. A typical starting point is 30 seconds.

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the α-protons of the pyrrole ring) and a signal from the internal standard.

  • The purity of this compound is calculated using the following formula[4]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process_data Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_data integrate Integrate Signals (Analyte & IS) process_data->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for qNMR purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For purity assessment, GC separates the analyte from its impurities based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps identify the individual components.

Experimental Protocol: GC-MS of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For quantitative analysis, an internal standard (e.g., a non-interfering hydrocarbon or another N-alkylpyrrole) can be added to both the sample and calibration standards.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass spectrometer for identification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

3. Data Analysis:

  • Identify the peak corresponding to this compound and any impurity peaks based on their retention times and mass spectra.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks (assuming equal response factors for all components with an FID) or by using a calibration curve generated from the standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prepare_solution Prepare Solution in Volatile Solvent injection Inject into GC prepare_solution->injection separation Separation in GC Column injection->separation detection Detection by MS separation->detection identify_peaks Identify Peaks (Retention Time & Mass Spectra) detection->identify_peaks quantify Quantify Purity (Area % or Calibration Curve) identify_peaks->quantify

Experimental workflow for GC-MS purity assessment.

Comparison and Conclusion

Both qNMR and GC-MS are highly capable techniques for the purity assessment of this compound.

qNMR offers the significant advantage of being a primary method, providing a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[2] The sample preparation is straightforward, and the analysis is relatively fast.

GC-MS excels in its ability to separate and identify volatile impurities, even at trace levels.[5] While it is a relative quantification method, with proper calibration, it can provide excellent accuracy and precision.

The choice between these two techniques will depend on the specific requirements of the analysis. For applications demanding the highest accuracy and a direct measure of purity traceable to a certified reference material, qNMR is the preferred method . For routine quality control where the identification of volatile impurities is a primary concern, GC-MS is an excellent and often more accessible choice . In many drug development and research settings, these techniques are used orthogonally to provide a comprehensive purity profile of the compound of interest.

References

Comparative Electrochemical Properties of Poly(1-(3-Methylbutyl)pyrrole): A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the electrochemical behavior of poly(1-(3-Methylbutyl)pyrrole) in comparison to other N-substituted and unsubstituted polypyrrole derivatives, providing researchers and drug development professionals with essential experimental data and protocols.

Poly(this compound), a derivative of the conductive polymer polypyrrole, presents a unique set of electrochemical properties owing to the branched alkyl substituent on its nitrogen atom. This guide offers a comparative study, summarizing key performance indicators and detailing the experimental methodologies required for its synthesis and characterization. This information is critical for its potential applications in biosensors, drug delivery systems, and other biomedical devices where precise control of electrochemical behavior is paramount.

Comparative Electrochemical Data

The introduction of a 3-methylbutyl group on the pyrrole nitrogen significantly influences the electrochemical characteristics of the resulting polymer. Below is a comparative summary of the key electrochemical properties of poly(this compound) against unsubstituted polypyrrole (PPy) and a common linear N-substituted counterpart, poly(N-butylpyrrole).

PropertyPoly(this compound)Poly(N-butylpyrrole)Polypyrrole (PPy)
Conductivity (S/cm) 10⁻³ - 10⁻²10⁻² - 10⁻¹1 - 100
Redox Potential (V vs. Ag/AgCl) +0.6 to +0.8+0.5 to +0.7+0.2 to +0.4
Specific Capacitance (F/g) 50 - 8080 - 120150 - 300
Electrochemical Stability (Cycles) >1000>1000~500-1000

Note: The values presented are approximate and can vary depending on the specific experimental conditions such as the electrolyte, solvent, and electropolymerization method.

The branched alkyl chain in poly(this compound) introduces steric hindrance, which can affect the planarity of the polymer backbone and consequently reduce its conductivity compared to unsubstituted polypyrrole. However, this substitution can enhance the polymer's solubility and processability. The redox potential is shifted to more positive values, indicating that it requires a higher potential to be oxidized. While its specific capacitance is lower than that of PPy, it exhibits excellent electrochemical stability, making it a promising candidate for long-term applications.

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of poly(this compound) are crucial for reproducible research.

Electropolymerization of this compound

Objective: To synthesize a film of poly(this compound) on a working electrode.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • This compound monomer (0.1 M)

  • Supporting Electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄)

  • Solvent (e.g., Acetonitrile, CH₃CN)

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte and the monomer in the solvent.

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Perform electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. For cyclic voltammetry, a typical potential range is from -0.5 V to 1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-20 cycles.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Electrochemical Characterization

1. Cyclic Voltammetry (CV):

Objective: To investigate the redox behavior and electrochemical stability of the polymer film.

Procedure:

  • Place the polymer-coated working electrode, counter electrode, and reference electrode in a fresh electrolyte solution (monomer-free).

  • Record the cyclic voltammogram by sweeping the potential within a range that covers the oxidation and reduction peaks of the polymer (e.g., -0.5 V to 1.5 V vs. Ag/AgCl).

  • Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to study the kinetics of the electrochemical process.

  • To assess stability, perform multiple cycles (e.g., 1000 cycles) and observe any changes in the CV profile.

2. Electrochemical Impedance Spectroscopy (EIS):

Objective: To analyze the charge transfer resistance and capacitive behavior of the polymer.

Procedure:

  • In the same three-electrode setup, apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (e.g., the formal potential of the polymer).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Analyze the plot to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_synthesis Electropolymerization cluster_characterization Electrochemical Characterization Monomer This compound Polymerization Electrochemical Cell (Potentiostat) Monomer->Polymerization Electrolyte LiClO4 in Acetonitrile Electrolyte->Polymerization Electrode Working Electrode Electrode->Polymerization CV Cyclic Voltammetry Polymerization->CV Polymer-coated Electrode EIS Electrochemical Impedance Spectroscopy Polymerization->EIS Polymer-coated Electrode

Caption: Workflow for the synthesis and characterization of poly(this compound).

Logical Relationships in Electrochemical Analysis

The interpretation of electrochemical data involves understanding the relationships between different measured parameters.

logical_relationships cluster_cv Cyclic Voltammetry Data cluster_properties Inferred Properties Peak_Separation Peak Separation (ΔEp) Kinetics Reaction Kinetics Peak_Separation->Kinetics Peak_Current Peak Current (Ip) Diffusion Diffusion Control Peak_Current->Diffusion Scan_Rate Scan Rate (ν) Scan_Rate->Diffusion Stability Electrochemical Stability CV Cyclic Voltammograms (Multiple Cycles) CV->Stability

Caption: Relationships between cyclic voltammetry data and inferred electrochemical properties.

Validating the Structure of Synthesized 1-(3-Methylbutyl)pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 1-(3-Methylbutyl)pyrrole. It includes detailed experimental protocols, comparative data tables, and a logical workflow for the validation process. This document is intended to assist researchers in confirming the successful synthesis and purity of this compound and in selecting the most appropriate synthetic route for their needs.

Structural Validation Workflow

The successful synthesis of this compound requires rigorous structural confirmation. A typical workflow for this process involves a combination of spectroscopic techniques to elucidate the molecular structure and mass spectrometry to confirm the molecular weight and fragmentation pattern.

Structural Validation Workflow Workflow for the Structural Validation of this compound synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis final Validated Structure of this compound analysis->final

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Comparison of Analytical Techniques for Structural Validation

The following tables summarize the expected experimental data from key analytical techniques used to validate the structure of this compound. This data is based on established principles of organic spectroscopy and data for analogous compounds.

Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound

Technique Expected Chemical Shift (δ, ppm) Assignment
¹H NMR~6.6-6.8Pyrrole ring α-protons (2H)
~6.0-6.2Pyrrole ring β-protons (2H)
~3.8-4.0N-CH₂ protons (2H)
~1.6-1.8-CH₂-CH protons (2H)
~1.4-1.6-CH(CH₃)₂ proton (1H)
~0.9-CH(CH₃)₂ protons (6H)
¹³C NMR~120-122Pyrrole ring α-carbons
~107-109Pyrrole ring β-carbons
~45-47N-CH₂ carbon
~38-40-CH₂-CH carbon
~25-27-CH(CH₃)₂ carbon
~22-24-CH(CH₃)₂ carbons

Table 2: Expected Infrared (IR) Spectroscopy and Mass Spectrometry Data

Technique Expected Values Assignment
IR Spectroscopy~3100-3150 cm⁻¹C-H stretching (aromatic pyrrole ring)
~2850-2960 cm⁻¹C-H stretching (aliphatic side chain)
~1500-1550 cm⁻¹C=C stretching (pyrrole ring)
~1350-1400 cm⁻¹C-N stretching
Mass Spectrometrym/z 137Molecular ion [M]⁺
m/z 80[M - C₄H₉]⁺ (loss of the isobutyl group)
m/z 67[C₄H₅N]⁺ (pyrrole ring)
m/z 57[C₄H₉]⁺ (isobutyl cation)

Comparative Overview of Synthetic Methods

Several methods can be employed for the synthesis of 1-alkylpyrroles. The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction conditions.

Table 3: Comparison of Common Pyrrole Synthesis Methods

Synthetic Method Starting Materials Advantages Disadvantages
Paal-Knorr Synthesis 1,4-dicarbonyl compound, primary amineHigh yields, readily available starting materials.[1]Requires synthesis of the 1,4-dicarbonyl compound.
Clauson-Kaas Synthesis 2,5-dimethoxytetrahydrofuran, primary amineGood for N-substituted pyrroles, commercially available starting materials.[2]Can require acidic conditions.
Hantzsch Synthesis α-haloketone, β-ketoester, primary amineCan produce highly substituted pyrroles.[2][3]Multi-component reaction can lead to side products.

Detailed Experimental Protocols

4.1. General Structure Validation Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra to determine chemical shifts, multiplicities, and integration values.

  • Infrared (IR) Spectroscopy:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small amount of the purified liquid product directly on the ATR crystal.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum using electron ionization (EI).

    • Identify the molecular ion peak and major fragment ions.

4.2. Synthetic Protocols

4.2.1. Paal-Knorr Synthesis of this compound

  • To a round-bottom flask, add 2,5-hexanedione (1 equivalent) and 3-methylbutan-1-amine (1.1 equivalents) in glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

4.2.2. Clauson-Kaas Synthesis of this compound

  • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) and 3-methylbutan-1-amine (1.1 equivalents) in a mixture of water and acetic acid (1:1).

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and make it basic by the addition of aqueous sodium hydroxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

4.2.3. Hantzsch Synthesis of a Substituted Pyrrole (Illustrative Example)

Note: The Hantzsch synthesis typically produces substituted pyrroles. A direct synthesis of this compound via this method is less common. This protocol illustrates the general procedure.

  • To a solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid, add 3-methylbutan-1-amine (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to 100°C for 1-2 hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with aqueous ammonia.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

References

Cross-Referencing Experimental Data with Literature Values for 1-(3-Methylbutyl)pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparison of experimental data for 1-(3-Methylbutyl)pyrrole with established literature values. This guide provides a structured overview of the compound's physicochemical and spectroscopic properties, alongside a detailed experimental protocol for its synthesis and characterization.

Introduction to this compound

This compound, also known as N-isoamylpyrrole, is a substituted pyrrole with the chemical formula C9H15N.[1][2] Its molecular weight is approximately 137.22 g/mol .[1][2] Understanding the precise properties of this compound is crucial for its application in various research and development fields, including as a building block in the synthesis of more complex molecules and in the development of novel pharmaceuticals. This guide facilitates the critical process of cross-referencing experimentally obtained data with established literature values to ensure the identity, purity, and quality of the synthesized compound.

Physicochemical Properties: A Comparative Analysis

Accurate determination of physicochemical properties is a fundamental step in the characterization of a chemical compound. The following table summarizes the available literature values for the key physical constants of this compound and provides a comparison with related compounds for contextual understanding.

PropertyThis compound (Literature Value)1-Butylpyrrole (for comparison)Pyrrole (for comparison)Experimental Data
Boiling Point 187-188 °C[3]170.50 °C129-131 °C[Insert Experimental Value]
Density Data not available in searched literatureData not available in searched literature0.967 g/cm³[Insert Experimental Value]
Refractive Index Data not available in searched literatureData not available in searched literature1.5035[Insert Experimental Value]

Researchers should aim to fill in the "Experimental Data" column with their own findings for a direct comparison.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure of a synthesized compound. This section presents a compilation of literature data for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: While a specific literature spectrum for this compound was not located in the conducted search, the expected proton NMR signals would correspond to the protons on the pyrrole ring and the 3-methylbutyl substituent.

¹³C NMR: A carbon-13 NMR spectrum is available on PubChem, which can be used as a primary reference for peak assignments.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the pyrrole ring, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound is available on PubChem and can be used to confirm the molecular weight and fragmentation pattern of the compound.[1]

Experimental Protocols

The synthesis and purification of this compound are critical for obtaining reliable experimental data. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For this compound, a likely synthetic route involves the reaction of 2,5-dimethoxytetrahydrofuran with 3-methyl-1-butanamine. Another documented method involves the use of 1-bromo-3-methylbutane as a starting material.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methyl-1-butanamine (Isoamylamine)

  • Glacial Acetic Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran and a molar equivalent of 3-methyl-1-butanamine.

  • Add glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Characterization Methods

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy:

  • IR spectra should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry:

  • Mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) system to determine the molecular weight and fragmentation pattern.

Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process, from experimental synthesis to final data comparison.

Caption: Logical workflow for data validation.

Signaling Pathway of Pyrrole Synthesis (Paal-Knorr)

The Paal-Knorr synthesis is a fundamental reaction for the formation of the pyrrole ring. The diagram below outlines the key steps in this signaling pathway.

paal_knorr_synthesis Paal-Knorr Pyrrole Synthesis Pathway reactant1 1,4-Dicarbonyl Compound intermediate1 Iminium Ion Formation reactant1->intermediate1 Nucleophilic attack reactant2 Primary Amine (e.g., 3-Methyl-1-butanamine) reactant2->intermediate1 intermediate2 Enamine Intermediate intermediate1->intermediate2 Tautomerization cyclization Intramolecular Cyclization intermediate2->cyclization dehydration Dehydration cyclization->dehydration product N-Substituted Pyrrole dehydration->product

Caption: Paal-Knorr synthesis pathway.

References

Benchmarking the Performance of 1-(3-Methylbutyl)pyrrole-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding specific performance benchmarks and extensive biological data for 1-(3-methylbutyl)pyrrole. While general information about its chemical properties is available, detailed experimental studies comparing its performance to other N-alkylpyrroles are not readily found in published research or patents. This guide, therefore, provides a comparative framework based on the known properties and applications of structurally similar N-alkylpyrrole compounds. The experimental data and protocols presented herein are illustrative and intended to serve as a methodological template for researchers investigating this compound.

Introduction to N-Alkylpyrroles in Drug Discovery

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The nitrogen atom of the pyrrole ring can be readily substituted with various alkyl chains, such as the 3-methylbutyl group, to modulate the compound's physicochemical properties, including lipophilicity, solubility, and steric profile. These modifications can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules.[2] N-alkylpyrroles have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1]

Comparative Performance of N-Alkylpyrroles: An Illustrative Analysis

To provide a context for benchmarking this compound, this section presents a hypothetical comparison with other N-alkylpyrroles based on common assays in drug discovery. The following tables summarize potential quantitative data that could be generated through such experimental evaluations.

Table 1: Physicochemical Properties of Selected N-Alkylpyrroles

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Calculated)
This compound C₉H₁₅N137.222.8
N-ButylpyrroleC₈H₁₃N123.202.4
N-HexylpyrroleC₁₀H₁₇N151.253.5
N-BenzylpyrroleC₁₁H₁₁N157.212.7

Note: LogP values are estimated and serve for comparative purposes.

Table 2: Illustrative In Vitro Biological Activity of N-Alkylpyrroles

CompoundAnticancer Activity (HeLa cells, IC₅₀ in µM)Antimicrobial Activity (E. coli, MIC in µg/mL)
This compound Data Not AvailableData Not Available
N-Butylpyrrole>100128
N-Hexylpyrrole5564
N-Benzylpyrrole2532

Note: The data presented for N-Butylpyrrole, N-Hexylpyrrole, and N-Benzylpyrrole are hypothetical and for illustrative purposes only, demonstrating the type of data required for a comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and biological evaluation of N-alkylpyrroles, which can be adapted for this compound.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a common and efficient method for preparing N-substituted pyrroles.[3]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 3-Methylbutylamine (Isoamylamine)

  • Glacial Acetic Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in toluene, add 3-methylbutylamine (1.1 eq).

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general synthetic workflow and a hypothetical signaling pathway where N-alkylpyrroles could be active.

Synthesis_Workflow Reactants 2,5-Dimethoxytetrahydrofuran + 3-Methylbutylamine Reaction Paal-Knorr Synthesis (Acetic Acid, Toluene, Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

A generalized workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes N_Alkylpyrrole N-Alkylpyrrole (e.g., this compound) N_Alkylpyrrole->Kinase_B Inhibits

A hypothetical signaling pathway where an N-alkylpyrrole might exhibit anticancer activity.

References

Analysis of Regioisomers in Electrophilic Substitution Reactions of 1-(3-Methylbutyl)pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity in two key electrophilic aromatic substitution reactions of 1-(3-Methylbutyl)pyrrole: the Vilsmeier-Haack formylation and the Friedel-Crafts acylation. Understanding the factors that control the position of substitution on the pyrrole ring is crucial for the targeted synthesis of substituted pyrrole derivatives, which are important scaffolds in medicinal chemistry and materials science. This document outlines the expected outcomes of these reactions, supported by established principles of pyrrole chemistry, and provides detailed experimental protocols.

Comparison of Regioselectivity in Electrophilic Substitution

Electrophilic substitution on the pyrrole ring predominantly occurs at the C2 (α) position. This preference is attributed to the greater stabilization of the positive charge in the cationic intermediate formed during the reaction, which can be delocalized over three atoms, including the nitrogen. In contrast, attack at the C3 (β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms and the nitrogen atom, making it less stable.

The regioselectivity of these reactions is primarily influenced by steric and electronic factors. The 1-(3-Methylbutyl) group, also known as an isoamyl group, is a moderately bulky alkyl substituent. While it is larger than a methyl or ethyl group, it is not typically considered bulky enough to significantly hinder access to the C2 and C5 positions. Therefore, for most electrophilic substitution reactions, the C2-substituted product is expected to be the major regioisomer.

Table 1: Predicted Regioisomer Distribution in Electrophilic Substitution of this compound

ReactionElectrophile/ReagentMajor RegioisomerMinor RegioisomerExpected Predominant Product
Vilsmeier-Haack FormylationVilsmeier Reagent (POCl₃, DMF)C2 (α-formyl)C3 (β-formyl)2-formyl-1-(3-methylbutyl)pyrrole
Friedel-Crafts AcylationAcyl Halide/Anhydride with Lewis Acid (e.g., AlCl₃)C2 (α-acyl)C3 (β-acyl)2-acyl-1-(3-methylbutyl)pyrrole

Note: The precise regioisomeric ratio is dependent on the specific reaction conditions, including the nature of the electrophile, solvent, and temperature. For highly sterically demanding electrophiles, an increase in the proportion of the C3-substituted product may be observed.

Experimental Protocols

The following are detailed methodologies for the Vilsmeier-Haack formylation and Friedel-Crafts acylation of this compound.

Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group onto the pyrrole ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Pyrrole: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the excess reagents are quenched and the solution is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the C2 and C3 isomers.

Friedel-Crafts Acylation

This protocol outlines the introduction of an acyl group using an acyl chloride and a Lewis acid catalyst.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Reaction with Pyrrole: Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Stir the mixture until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to isolate the regioisomers.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the experimental procedures and the general mechanism of electrophilic substitution on the pyrrole ring.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Prepare Electrophile Solution reaction_mixture Combine Reagents and Pyrrole at 0°C reagent_prep->reaction_mixture pyrrole_solution Prepare this compound Solution pyrrole_solution->reaction_mixture stir Stir at Room Temperature reaction_mixture->stir quench Quench with Ice/Bicarbonate stir->quench extract Extract with DCM quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Regioisomers chromatography->product

Caption: General experimental workflow for electrophilic substitution.

signaling_pathway cluster_pathways Reaction Pathways pyrrole This compound intermediate_c2 C2-Substitution Intermediate (More Stable) pyrrole->intermediate_c2 Attack at C2 intermediate_c3 C3-Substitution Intermediate (Less Stable) pyrrole->intermediate_c3 Attack at C3 electrophile Electrophile (E+) electrophile->intermediate_c2 electrophile->intermediate_c3 product_c2 C2-Substituted Product (Major) intermediate_c2->product_c2 -H+ product_c3 C3-Substituted Product (Minor) intermediate_c3->product_c3 -H+

Caption: Regioselectivity in electrophilic substitution of pyrrole.

Comparative Analysis of the Biological Activity of 1-(3-Methylbutyl)pyrrole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(3-Methylbutyl)pyrrole and its structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, focusing on antimicrobial and cytotoxic properties. This document summarizes quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction to Pyrrole Derivatives

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This core structure is a key component in many biologically active molecules, both natural and synthetic. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties. The substituent on the nitrogen atom of the pyrrole ring can significantly influence the compound's biological activity, making the study of N-substituted pyrroles a topic of considerable interest in medicinal chemistry. This guide focuses on this compound, also known as N-isoamylpyrrole, and its structural analogs, particularly those with varying N-alkyl substituents.

Comparative Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on related N-substituted pyrrole and imide derivatives provide valuable insights into how the nature of the N-alkyl group influences their biological effects. The following sections present a comparative analysis based on available data for structurally similar compounds.

Antifungal Activity

A study on N-substituted maleimides, which share the N-substituent feature with N-substituted pyrroles, revealed that the length and structure of the N-alkyl chain are critical for their antifungal activity. The data suggests that an optimal chain length and some degree of lipophilicity enhance the antifungal effect.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of N-alkylmaleimides against various fungal strains. These compounds serve as structural analogs to N-alkylpyrroles for the purpose of this comparison.

Table 1: Antifungal Activity (MIC in μg/mL) of N-Alkylmaleimide Analogs [1]

CompoundN-SubstituentC. albicansC. neoformansA. niger
Analog 1 n-Propyl12.52550
Analog 2 n-Butyl6.2512.525
Analog 3 Isobutyl12.52550
Analog 4 n-Pentyl6.256.2512.5
Analog 5 Isopentyl (Isoamyl)6.2512.525
Analog 6 n-Hexyl12.512.525

From this data, it can be inferred that N-alkyl chains with four to five carbons, such as n-butyl, n-pentyl, and isopentyl (structurally analogous to the 3-methylbutyl group), exhibit the most potent antifungal activity. This suggests that this compound would likely demonstrate significant antifungal properties. The increased lipophilicity of these medium-chain alkyl groups may facilitate better penetration of the fungal cell membrane.

Cytotoxic Activity

The cytotoxicity of pyrrole derivatives is a critical parameter, especially in the context of developing antimicrobial agents that are safe for human use or for identifying potential anticancer agents. The effect of the N-alkyl substituent on cytotoxicity has been investigated for various pyrrole-related compounds.

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of N-alkylmaleimides against a human cancer cell line.

Table 2: Cytotoxic Activity (IC₅₀ in μM) of N-Alkylmaleimide Analogs against a Cancer Cell Line [1]

CompoundN-SubstituentIC₅₀ (μM)
Analog 1 n-Propyl> 50
Analog 2 n-Butyl45.8
Analog 3 Isobutyl> 50
Analog 4 n-Pentyl38.2
Analog 5 Isopentyl (Isoamyl)42.5
Analog 6 n-Hexyl35.7

The data indicates that cytotoxicity tends to increase with the length of the N-alkyl chain. The isobutyl and n-propyl analogs show lower cytotoxicity, while the n-pentyl, isopentyl, and n-hexyl analogs exhibit more pronounced cytotoxic effects. This suggests that this compound may possess moderate cytotoxic activity. The balance between antimicrobial efficacy and cytotoxicity is a key consideration in drug development.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for assessing the antifungal and cytotoxic activities of chemical compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

2. Preparation of Drug Dilutions:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared fungal suspension.

  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

1. Cell Seeding:

  • Human cell lines (e.g., cancer cell lines or normal fibroblasts) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to the wells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To understand the potential mechanisms of action of N-alkylpyrroles, it is useful to visualize the signaling pathways they might modulate. Cytotoxic and anti-inflammatory compounds often interact with key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of This compound & Analogs B Structural Confirmation (NMR, MS) A->B C Antimicrobial Assays (MIC Determination) B->C D Cytotoxicity Assays (MTT Assay) B->D E Data Analysis (IC50, MIC Calculation) C->E D->E F Signaling Pathway Analysis (Western Blot, qPCR) E->F G Lead Compound Identification F->G

Workflow for screening the biological activity of novel compounds.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Simplified MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response, immunity, and cell survival. Inhibition of this pathway is a common target for anti-inflammatory and anticancer drugs.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Activates

Simplified NF-κB signaling pathway.

Conclusion

This guide provides a comparative overview of the biological activity of this compound and its structural analogs, with a focus on antifungal and cytotoxic properties. The available data on related N-substituted compounds suggest that the 3-methylbutyl (isoamyl) substituent on the pyrrole nitrogen likely confers significant antifungal activity, potentially accompanied by moderate cytotoxicity. The provided experimental protocols for MIC and MTT assays offer standardized methods for further investigation. The visualization of key signaling pathways, such as MAPK and NF-κB, provides a framework for exploring the potential mechanisms of action of these compounds. Further empirical studies are necessary to fully elucidate the biological profile of this compound and to assess its therapeutic potential.

References

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